2-Hydroxypropyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H10O3/c1-3-6(8)9-4-5(2)7/h3,5,7H,1,4H2,2H3 | |
| Source | PubChem | |
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InChI Key |
GWZMWHWAWHPNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CC(COC(=O)C=C)O | |
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Related CAS |
32029-53-1 | |
| Record name | Hydroxypropyl acrylate polymer | |
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DSSTOX Substance ID |
DTXSID0022143 | |
| Record name | 2-Hydroxypropyl acrylate | |
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Molecular Weight |
130.14 g/mol | |
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Physical Description |
Clear to light-yellow liquid with a sweetish, solvent odor; [NIOSH], COLOURLESS LIQUID., Clear to light-yellow liquid wiith a sweetish, solvent odor. | |
| Record name | 2-Hydroxypropyl acrylate | |
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| Record name | 2-HYDROXYPROPYL ACRYLATE | |
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Boiling Point |
BP: 70 °C at 2 mm Hg, BP: 63 °C at 0.04 kPa (0.3 mm Hg), BP: 77 °C at 5 mm Hg, 191 °C, 376 °F | |
| Record name | 2-Hydroxypropyl acrylate | |
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| Record name | 2-HYDROXYPROPYL ACRYLATE | |
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Flash Point |
149 °F (closed cup), 65 °C, 207 °F, 149 °F | |
| Record name | 2-Hydroxypropyl acrylate | |
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| Record name | 2-Hydroxypropyl acrylate | |
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Solubility |
Miscible with water, Miscible with oxygenated solvents, Solubility in water, g/100ml at 25 °C: 100 (good) | |
| Record name | 2-Hydroxypropyl acrylate | |
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Density |
1.05 kg/L at 25 °C, Relative density (water = 1): 1.1, 1.05 | |
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| Record name | 2-Hydroxypropyl acrylate | |
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Vapor Density |
Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
0.17 [mmHg], Vapor pressure, Pa at 20 °C: 5 | |
| Record name | 2-Hydroxypropyl acrylate | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
999-61-1, 32029-53-1 | |
| Record name | 2-Hydroxypropyl acrylate | |
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| Record name | 2-Propenoic acid, 2-hydroxypropyl ester, homopolymer | |
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| Record name | 2-hydroxypropyl acrylate | |
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| Record name | PROPYLENE GLYCOL MONOACRYLATE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid, 2-hydroxypropyl ester | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxypropyl Acrylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Hydroxypropyl acrylate (B77674) (2-HPA). The information is intended to support research and development activities where this versatile monomer is utilized.
Chemical Identity and Structure
2-Hydroxypropyl acrylate is an ester of acrylic acid and propylene (B89431) glycol.[1] It is a hydrophilic acrylate monomer that contains a secondary hydroxyl group, which makes it a valuable component in the synthesis of various polymers.[2] The presence of both a polymerizable acrylate group and a reactive hydroxyl group allows for the formation of polymers with tailored properties, such as improved adhesion, flexibility, and cross-linking capabilities.[2][3] Commercial 2-HPA is typically a mixture of two isomers: this compound (major component) and 1-methyl-2-hydroxyethyl acrylate.[2]
The chemical structure of the primary isomer of this compound is depicted below.
Caption: Chemical Structure of this compound.
Physicochemical Properties
This compound is a clear, colorless to light-yellow liquid with a sweetish, solvent-like odor.[4][5] It is miscible with water and many organic solvents.[6] A summary of its key physicochemical properties is provided in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxypropyl prop-2-enoate | [6] |
| CAS Number | 999-61-1 | [6] |
| Molecular Formula | C₆H₁₀O₃ | [6] |
| Molecular Weight | 130.14 g/mol | [6] |
| Appearance | Clear, colorless to light-yellow liquid | [4][5] |
| Odor | Sweetish, solvent-like | [4][5] |
| Density | 1.044 - 1.054 g/cm³ at 20-25 °C | [1][3][7] |
| Boiling Point | ~77 °C at 5 mmHg; 198.5 °C at 760 mmHg | [1][8] |
| Melting/Freezing Point | -23.4 °C | [8] |
| Flash Point | 99 °C (closed cup) | [1][7] |
| Vapor Pressure | 0.1 mbar at 20 °C | [8] |
| Viscosity | 9.1 mPa·s at 20 °C | [1][7] |
| Water Solubility | Miscible | [6] |
| log Kow (Partition Coefficient) | 0.35 | [6] |
| Refractive Index | 1.4470 at 20 °C | [6] |
Table 2: Chemical and Purity Specifications (Typical)
| Property | Value | Reference(s) |
| Purity (Assay) | min. 96.5 - 98.5 % | [7][8] |
| Acid Value (as acrylic acid) | max. 0.5 mg KOH/g | [7][8] |
| Water Content | max. 0.1 - 0.5 % | [7][8] |
| Inhibitor (MEHQ) | 250 ± 50 ppm | [8] |
Chemical Reactivity
The bifunctional nature of 2-HPA, containing both an acrylate double bond and a hydroxyl group, dictates its chemical reactivity. It readily undergoes addition reactions and is a versatile feedstock for chemical synthesis.[1]
-
Polymerization: The acrylate group allows for free-radical polymerization to form homopolymers or copolymers with a variety of other monomers such as acrylic acid, other acrylates, styrene, and vinyl acetate.[1][9] This is the most common reaction and is utilized in the production of coatings, adhesives, and plastics.[2][3]
-
Reactions of the Hydroxyl Group: The secondary hydroxyl group can undergo typical alcohol reactions. It can be cross-linked with isocyanates to form urethane (B1682113) linkages or with epoxides.[3] This reactivity is crucial for developing thermosetting resins and improving properties like chemical resistance and durability.[2][3]
The following diagram illustrates the key reactive sites of this compound.
Caption: Reactivity of this compound.
Experimental Protocols
Accurate characterization of 2-HPA is essential for its effective use. The following section details common analytical methods for its analysis.
Gas Chromatography (GC)
Gas chromatography is a standard method for determining the purity of 2-HPA and quantifying impurities.
-
Objective: To determine the assay of 2-HPA and quantify related substances, such as propylene glycol diacrylate.[8]
-
Methodology (based on OSHA Method PV2078): [7]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane phase.
-
Sample Preparation: Samples are typically desorbed from a solid sorbent tube (e.g., coconut shell charcoal coated with 4-tert-butylcatechol) using a solvent mixture like 95:5 (v/v) methylene (B1212753) chloride/methanol.[7]
-
Injection: A small volume (e.g., 1-2 µL) of the desorbed sample is injected into the GC.
-
GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp up to a final temperature of 200-250 °C.
-
Detector Temperature: Typically 250-300 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Quantification: An internal standard (e.g., n-hexanol) is often used for accurate quantification.[7] The concentration of 2-HPA is determined by comparing its peak area to that of a calibration curve prepared with certified reference standards.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of 2-HPA, particularly in complex matrices.
-
Objective: To quantify 2-HPA in various samples, including receptor fluids from skin permeation studies.[10]
-
Methodology (based on a published study): [10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a Kinetex C18 (2.6 µm, 100 x 4.6 mm).[10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 10:90 v/v) with a small amount of acid (e.g., 0.01% phosphoric acid) to ensure good peak shape.[10] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[11]
-
Flow Rate: Typically 0.6 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
Detection: UV detection at a wavelength appropriate for the acrylate chromophore (e.g., 210 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
-
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is used to identify the functional groups present in the 2-HPA molecule. A typical ATR-IR spectrum would show characteristic absorption bands:
-
O-H stretch: A broad band around 3400 cm⁻¹ corresponding to the hydroxyl group.
-
C=O stretch (ester): A strong, sharp band around 1720 cm⁻¹.
-
C=C stretch (alkene): A band around 1635 cm⁻¹.
-
C-O stretch: Bands in the region of 1100-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 2-HPA.
-
¹H NMR: The spectrum would show distinct signals for the vinyl protons (δ 5.8-6.5 ppm), the methine and methylene protons of the hydroxypropyl group (δ 3.5-4.5 ppm), the methyl protons (a doublet around δ 1.2 ppm), and the hydroxyl proton.
-
¹³C NMR: The spectrum would show signals for the carbonyl carbon (~166 ppm), the vinyl carbons (~128 and ~131 ppm), and the carbons of the hydroxypropyl group (~20, ~65, and ~68 ppm).
Experimental and Analytical Workflow
A typical workflow for the characterization and quality control of this compound is outlined below.
Caption: A typical analytical workflow for 2-HPA.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[12] It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[12] Proper personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this chemical.[12] Work should be conducted in a well-ventilated area or under a fume hood. To prevent unwanted polymerization, 2-HPA is typically stabilized with an inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ) and should be stored under air, not inert gas, as oxygen is required for the stabilizer to be effective.[1] It should be stored in a cool, dry place away from heat and direct sunlight.[1]
References
- 1. jamorin.com [jamorin.com]
- 2. polysciences.com [polysciences.com]
- 3. atamankimya.com [atamankimya.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. 2-Hydroxyethyl acrylate(818-61-1) 13C NMR spectrum [chemicalbook.com]
- 6. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. jamorin.com [jamorin.com]
- 9. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]
- 10. Dermal permeation of this compound, a model water-miscible compound: Effects of concentration, thermodynamic activity and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. This compound | Occupational Safety and Health Administration [osha.gov]
synthesis of 2-Hydroxypropyl acrylate from acrylic acid
An In-depth Technical Guide to the Synthesis of 2-Hydroxypropyl Acrylate (B77674) from Acrylic Acid
Introduction
2-Hydroxypropyl acrylate (HPA) is a reactive functional monomer widely utilized in the synthesis of polymers for various industrial applications.[1][2][3] Due to the presence of both a hydroxyl group and a polymerizable double bond, HPA is a valuable comonomer in the production of thermosetting coatings, adhesives, sealants, elastomers, and UV-curable resins.[1][2][4][5] Its incorporation into polymer chains enhances properties such as flexibility, adhesion, durability, and chemical resistance.[4][5][6] The primary industrial route for synthesizing HPA is the catalyzed liquid-phase esterification of acrylic acid with propylene (B89431) oxide.[1][7] This guide provides a detailed overview of the synthesis, including reaction mechanisms, experimental protocols, and a comparative analysis of catalytic systems.
Reaction Mechanism and Key Components
The synthesis of this compound proceeds via the ring-opening addition of propylene oxide to acrylic acid. This reaction is an esterification where the carboxylic acid group of acrylic acid attacks the epoxide ring of propylene oxide. The reaction is typically conducted in the presence of a catalyst to achieve high yield and selectivity. A polymerization inhibitor is also essential to prevent the spontaneous polymerization of both the acrylic acid reactant and the HPA product.
Reactants:
-
Acrylic Acid (CH₂=CHCOOH): The carboxylic acid source.
-
Propylene Oxide (CH₃CH(O)CH₂): The epoxide that provides the hydroxypropyl group.
Catalyst: The choice of catalyst is crucial for the reaction's efficiency.[1] Various catalysts, primarily Lewis acids and bases, have been employed.[7] These include chromium compounds, iron salts, tertiary amines, and ion-exchange resins.[7]
Polymerization Inhibitor: To ensure the stability of the monomer product and prevent unwanted polymerization during synthesis and storage, an inhibitor is added.[5] Common inhibitors include hydroquinone (B1673460) (HQ) and p-hydroxyanisole (MEHQ).[8][9]
The chemical equation for the synthesis is as follows: CH₂=CHCOOH + CH₃CH(O)CH₂ → CH₂=CHCOOCH₂CH(OH)CH₃ (this compound) and CH₂=CHCOOCH(CH₃)CH₂OH (1-Methyl-2-hydroxyethyl acrylate)
Commercial HPA is typically a mixture of these two isomers.[7][10]
Catalytic Systems and Performance
The selection of a catalyst significantly impacts the reaction temperature, yield, and by-product formation. The table below summarizes the performance of various catalytic systems reported in the literature.
| Catalyst System | Reaction Temperature (°C) | Yield (%) | Notes |
| Iron (III) Chloride (FeCl₃) | 75 - 80 | 88.3 | Can lead to colored by-products.[1] |
| Composite (Chromium trioxide & Iron acrylate) | 90 | 91 | High yield, but chromium trioxide is a strong oxidant and poses handling risks.[1] |
| K-Fe/ZrO₂ Solid Base | 100 | 77.8 | Offers good stability and catalytic activity.[1] |
| Iron (III) Oxide (Fe₂O₃) | 80 - 85 | Not specified | Used in several patented procedures.[8][9] |
Experimental Protocols
The following section details a generalized experimental procedure for the synthesis of this compound based on common laboratory practices described in patent literature.[8][9]
Materials and Equipment
-
Reactants: Acrylic acid (inhibitor-free or with known inhibitor content), Propylene oxide.
-
Inhibitor: p-Hydroxyanisole (MEHQ) or Hydroquinone (HQ).[8][9]
-
Equipment: 1000 mL four-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser, constant pressure dropping funnel, water bath, and a vacuum distillation setup.
Synthesis Procedure
-
Reactor Setup: Assemble the four-neck flask in a water bath. Equip it with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel.
-
Initial Charge: Charge the flask with acrylic acid (e.g., 1.0 mol), the catalyst, iron (III) oxide (e.g., 0.023–0.025 mol), and a polymerization inhibitor like MEHQ.[8]
-
Heating: Begin stirring and heat the mixture in the water bath to a temperature of 80–85°C.[8][9]
-
Propylene Oxide Addition: Once the reaction temperature is stable, begin the dropwise addition of propylene oxide (e.g., 1.0–1.2 mol) from the dropping funnel.[8] The addition should be controlled over a period of 1 to 2 hours to maintain the reaction temperature.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80–85°C for an additional 0.5 to 1.5 hours to ensure the reaction goes to completion.[8]
-
Monitoring: The reaction progress can be monitored by taking samples and measuring the remaining acrylic acid content. The reaction is considered complete when the mass percentage of acrylic acid is below a target threshold, such as <0.5%.[11]
Purification
-
Transfer: Cool the reaction mixture and transfer the crude product to a Claisen distilling flask.[8]
-
Inhibitor Addition: Add another small amount of polymerization inhibitor to the flask to prevent polymerization during distillation.[8][9]
-
Reduced-Pressure Distillation: Perform a vacuum distillation to purify the this compound. Collect the fraction that distills at 73–79°C under a pressure of 4–6 mmHg.[8] This step removes unreacted starting materials and heavier by-products.
Process and Reaction Diagrams
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction pathway for HPA synthesis.
Caption: Step-by-step experimental workflow.
Safety and Handling
-
Toxicity: this compound is considered toxic.[1] The minimum allowed concentration in the air is 3mg/m³.[1] It can cause severe eye burns and is corrosive to the skin.[12]
-
Inhibitor Requirement: HPA must always be stored under air, never under inert gases, as oxygen is required for the stabilizer to function effectively.[5] The storage temperature should not exceed 35°C.[5]
-
Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
-
Chromium Catalysts: Chromium trioxide is a strong oxidant and presents significant handling, storage, and transportation risks due to its oxidizing and corrosive nature.[1]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound (2-HPA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 3. adakem.com [adakem.com]
- 4. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 5. jamorin.com [jamorin.com]
- 6. polysciences.com [polysciences.com]
- 7. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102249914A - Method for synthesizing 2-hydroxypropyl methacrylate - Google Patents [patents.google.com]
- 9. CN101891614A - Preparation method of hydroxypropyl acrylate - Google Patents [patents.google.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. CN102584581A - Preparation process of hydroxy-propyl acrylate - Google Patents [patents.google.com]
- 12. osha.gov [osha.gov]
An In-depth Technical Guide to 2-Hydroxypropyl Acrylate Monomer for Polymerization in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-Hydroxypropyl acrylate (B77674) (2-HPA), a versatile monomer increasingly utilized in the synthesis of advanced polymers for biomedical applications, particularly in the field of drug delivery. This document details the monomer's physicochemical characteristics, various polymerization techniques, and methods for polymer characterization. Furthermore, it explores the application of poly(2-hydroxypropyl acrylate) (PHPA) in stimuli-responsive drug delivery systems.
Physicochemical Properties of this compound (2-HPA)
This compound is an ester of acrylic acid, valued for its hydroxyl functionality which imparts hydrophilicity and provides a site for further chemical modification or crosslinking.[1] It is a clear, colorless liquid with a mild ester-like odor.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol [2] |
| Appearance | Clear, colorless liquid[2] |
| Odor | Ester-like, mild pungent[2] |
| Density | 1.044 g/cm³ at 25 °C[2] |
| Boiling Point | 77 °C at 10 mmHg[2] |
| Freezing/Melting Point | -23.39 °C[2] |
| Viscosity | 9.1 mPa·s at 20 °C[2] |
| Flash Point | 99 °C (closed cup)[2] |
| Solubility | Miscible with water and most organic solvents. |
Polymerization of this compound
2-HPA readily undergoes polymerization via several techniques, allowing for the synthesis of polymers with tailored molecular weights, architectures, and functionalities. The presence of the hydroxyl group can influence polymerization kinetics and polymer properties.
Free Radical Polymerization
Free radical polymerization is a common and straightforward method for polymerizing 2-HPA.[1] This technique can be initiated using thermal or photochemical initiators.
Experimental Protocol: Solution Free Radical Polymerization of 2-HPA
-
Materials: this compound (inhibitor removed), azobisisobutyronitrile (AIBN) as the initiator, and a suitable solvent such as 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF).
-
Procedure: a. In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specific amount of 2-HPA monomer in the chosen solvent. b. Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. c. In a separate container, dissolve a calculated amount of AIBN in a small amount of the same solvent. d. Under a nitrogen atmosphere, add the initiator solution to the monomer solution. e. Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain for a predetermined time (e.g., 4-24 hours) with continuous stirring. f. After the desired reaction time, cool the mixture to room temperature. g. Precipitate the resulting polymer by pouring the solution into a non-solvent, such as diethyl ether or hexane. h. Filter the precipitated polymer and dry it under vacuum to a constant weight.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Experimental Protocol: RAFT Polymerization of 2-HPA
-
Materials: this compound (inhibitor removed), a suitable RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate), AIBN as the initiator, and a solvent like tert-butanol.
-
Procedure: a. In a Schlenk flask, combine the 2-HPA monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate. b. Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. c. Backfill the flask with an inert gas (e.g., nitrogen or argon). d. Immerse the flask in a preheated oil bath at a specific temperature (e.g., 80 °C) and stir for the desired reaction time (e.g., 8-24 hours).[3] e. Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. f. Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst to achieve well-controlled polymerization of various monomers, including acrylates.
Experimental Protocol: ATRP of 2-HPA (Adapted from HEA polymerization)
-
Materials: this compound (inhibitor removed), an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate, EBiB), a copper(I) halide catalyst (e.g., CuBr), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a solvent system (e.g., a mixture of methanol (B129727) and water).
-
Procedure: a. To a Schlenk flask, add the CuBr catalyst and a magnetic stir bar. b. Seal the flask and purge with an inert gas. c. Add the deoxygenated solvent and the PMDETA ligand via syringe and stir until the catalyst dissolves to form the catalyst complex. d. In a separate flask, prepare a solution of the 2-HPA monomer and the EBiB initiator in the deoxygenated solvent. e. Transfer the monomer/initiator solution to the flask containing the catalyst complex via a cannula or syringe. f. Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 20-50 °C). g. Monitor the polymerization by taking samples at regular intervals to determine monomer conversion. h. Upon reaching the desired conversion, terminate the polymerization by opening the flask to air and diluting with a suitable solvent. i. Remove the copper catalyst by passing the polymer solution through a column of neutral alumina. j. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Characterization of Poly(this compound) (PHPA)
The synthesized PHPA requires thorough characterization to determine its molecular weight, molecular weight distribution, thermal properties, and chemical structure.
Table 2: Polymer Characterization Techniques and Protocols
| Technique | Experimental Protocol |
| Size Exclusion Chromatography (SEC) | Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Protocol: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF) or DMF containing a salt like LiBr) at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm filter. Inject the sample into an SEC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector. Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purpose: To confirm the polymer structure and determine monomer conversion. Protocol: Dissolve a small amount of the polymer (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or D₂O). For ¹H NMR, typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 5 seconds for quantitative analysis. For ¹³C NMR, a higher number of scans is typically required. The disappearance of the vinyl proton signals (typically 5.8-6.5 ppm) from the monomer confirms polymerization. |
| Differential Scanning Calorimetry (DSC) | Purpose: To determine the glass transition temperature (Tg) of the polymer. Protocol: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it. Place the pan in the DSC instrument. A typical temperature program involves heating the sample to a temperature above its expected Tg (e.g., 150 °C) at a heating rate of 10-20 °C/min to erase its thermal history, followed by cooling at the same rate, and then a second heating scan at the same rate. The Tg is determined from the inflection point of the step change in the heat flow curve during the second heating scan.[4] |
| Thermogravimetric Analysis (TGA) | Purpose: To evaluate the thermal stability and decomposition profile of the polymer. Protocol: Place a small, accurately weighed sample (5-10 mg) of the polymer in a TGA pan. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10-20 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).[5] The instrument records the mass of the sample as a function of temperature. The onset of decomposition and the temperature of maximum weight loss can be determined from the resulting TGA curve and its derivative. |
Application in Stimuli-Responsive Drug Delivery
PHPA-based hydrogels are of significant interest in drug delivery due to their ability to respond to external stimuli, such as pH and temperature, leading to controlled drug release.[6]
pH-Responsive Drug Release
The swelling of PHPA hydrogels can be influenced by the pH of the surrounding environment, particularly when copolymerized with ionizable monomers like acrylic acid.
Figure 1: Logical workflow of pH-responsive drug release from a PHPA-co-acrylic acid hydrogel.
At low pH, acidic groups in the copolymer are protonated, leading to increased hydrogen bonding and a collapsed hydrogel network, thus retarding drug release.[7] Conversely, at higher pH levels, these groups deprotonate, causing electrostatic repulsion between the polymer chains, which leads to swelling of the hydrogel and subsequent release of the encapsulated drug.[7]
Temperature-Responsive Drug Release
PHPA exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures but becomes insoluble and collapses as the temperature is raised above the LCST.[8] This property can be harnessed for temperature-triggered drug release.
Figure 2: Mechanism of temperature-responsive drug release from a PHPA hydrogel.
Below the LCST, the hydrogel is swollen and can effectively encapsulate a therapeutic agent. When the temperature is increased above the LCST (e.g., to physiological temperature), the polymer chains dehydrate and collapse, squeezing out the entrapped drug.[1] The LCST of PHPA can be tuned by copolymerization with other monomers to match specific application requirements.[8]
Conclusion
This compound is a highly valuable monomer for the synthesis of functional polymers with significant potential in biomedical applications. Its versatile polymerization behavior allows for the creation of well-defined polymers and stimuli-responsive hydrogels. The ability of PHPA-based materials to respond to pH and temperature changes offers exciting opportunities for the development of advanced and targeted drug delivery systems. This guide provides a foundational understanding and practical protocols for researchers and scientists working in this dynamic field.
References
- 1. Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications [mdpi.com]
- 2. Polymer-based thermoresponsive hydrogels for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism and regulation of LCST behavior in poly(hydroxypropyl acrylate)-based temperature-sensitive hydrogels - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility and Reactivity of 2-Hydroxypropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypropyl acrylate (B77674) (2-HPA) is a versatile functional monomer widely utilized in the synthesis of polymers for a diverse range of applications, including coatings, adhesives, and biomedical materials. Its unique combination of a reactive acrylate group and a hydrophilic hydroxyl group imparts specific and desirable properties to the resulting polymers. This technical guide provides a comprehensive overview of the solubility and reactivity of 2-HPA, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of associated chemical processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of acrylate-based polymers.
Introduction
2-Hydroxypropyl acrylate is a clear, colorless liquid that is a mixture of two isomers: this compound and 1-methyl-2-hydroxyethyl acrylate. The presence of both a polymerizable acrylate moiety and a reactive hydroxyl group makes 2-HPA a valuable building block in polymer chemistry. The acrylate group allows for free-radical polymerization to form a wide variety of copolymers, while the hydroxyl group provides a site for post-polymerization modification, such as crosslinking, and enhances properties like adhesion and hydrophilicity. A thorough understanding of its solubility and reactivity is crucial for its effective use in material design and formulation.
Solubility of this compound
2-HPA exhibits broad miscibility with water and a range of common organic solvents, a property attributable to its hydroxyl group and relatively small molecular size.
Quantitative Solubility Data
The solubility of 2-HPA in various solvents is summarized in the table below.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | Miscible in all proportions[1] |
| Water | 25 | 100 g/100 mL[2] |
| Ethanol | Ambient | Soluble[3] |
| Acetone | Ambient | Soluble[3] |
| Oxygenated Solvents | Ambient | Miscible[2] |
| Common Organic Solvents | Ambient | Soluble[4] |
Note: "Soluble" and "Miscible" are reported where quantitative data is not available. Further empirical testing is recommended for specific application requirements.
Experimental Protocol for Determining Solubility
This guideline describes two primary methods for determining the water solubility of a substance: the Flask Method and the Column Elution Method.
Flask Method (for solubilities > 10 mg/L):
-
Apparatus:
-
Constant temperature water bath
-
Stoppered flasks
-
Magnetic stirrers and stir bars
-
Analytical balance
-
Centrifuge (optional)
-
Apparatus for the chosen analytical method (e.g., HPLC, GC)
-
-
Procedure:
-
Add an excess amount of 2-HPA to a flask containing a known volume of water.
-
Place the flask in a constant temperature bath and stir the mixture to facilitate the dissolution process. The stirring should be vigorous enough to create a vortex but not so vigorous as to cause splashing.
-
Continue stirring until equilibrium is reached. This can be determined by taking samples of the aqueous phase at different time points and analyzing the concentration of 2-HPA until it remains constant. A preliminary test can help estimate the time required.
-
Once equilibrium is reached, stop the stirring and allow any undissolved 2-HPA to settle. If necessary, centrifuge the sample to aid in phase separation.
-
Carefully extract an aliquot of the clear aqueous phase, ensuring no undissolved droplets are included.
-
Determine the concentration of 2-HPA in the aliquot using a suitable and validated analytical method.
-
Repeat the determination at least twice.
-
Column Elution Method (for solubilities < 10 mg/L):
-
Apparatus:
-
Jacketed chromatography column
-
Constant temperature water bath with a circulating pump
-
Inert support material (e.g., glass beads, silica (B1680970) gel)
-
Apparatus for the chosen analytical method
-
-
Procedure:
-
Coat an inert support material with an excess of 2-HPA. This is typically done by dissolving the 2-HPA in a volatile solvent, mixing it with the support material, and then evaporating the solvent.
-
Pack the coated support material into the chromatography column.
-
Pump water through the column at a slow, constant flow rate.
-
Collect fractions of the eluate and determine the concentration of 2-HPA in each fraction using a suitable analytical method.
-
Continue collecting and analyzing fractions until the concentration of 2-HPA in the eluate becomes constant, indicating that a saturated solution is being eluted.
-
The solubility is the plateau concentration.
-
A general gravimetric or spectroscopic method can be employed to determine the solubility of 2-HPA in various organic solvents.
-
Apparatus:
-
Vials with screw caps
-
Shaker or vortex mixer
-
Analytical balance
-
Apparatus for the chosen analytical method (e.g., UV-Vis spectrophotometer, GC, HPLC)
-
-
Procedure:
-
Prepare a series of vials, each containing a known mass or volume of the organic solvent.
-
Incrementally add known amounts of 2-HPA to each vial.
-
After each addition, securely cap the vial and agitate it (e.g., using a shaker or vortex mixer) until the 2-HPA is fully dissolved.
-
Continue adding 2-HPA until a point is reached where it no longer dissolves, and a separate phase or turbidity is observed.
-
The solubility can be reported as the maximum amount of 2-HPA that completely dissolves in a given amount of solvent.
-
For more precise measurements, a calibration curve can be generated using a suitable analytical technique (e.g., UV-Vis spectroscopy if 2-HPA has a chromophore, or GC/HPLC). Saturated solutions are prepared, allowed to equilibrate, and the concentration of the dissolved 2-HPA in the supernatant is determined by referencing the calibration curve.
-
Reactivity of this compound
The reactivity of 2-HPA is dominated by the chemistry of its acrylate and hydroxyl functional groups.
Polymerization and Copolymerization
2-HPA readily undergoes free-radical polymerization to form poly(this compound) and can be copolymerized with a wide variety of other monomers to tailor the properties of the resulting polymer.[5] Common comonomers include other acrylates, methacrylates, styrene, and vinyl acetate. The reactivity ratios of the monomers in a copolymerization system are critical parameters that describe the composition of the resulting copolymer.
The determination of monomer reactivity ratios typically involves polymerizing mixtures of the two monomers at various initial feed ratios to low conversion, followed by analysis of the resulting copolymer composition.
General Workflow:
Fineman-Ross Method:
This is a linearization method used to determine reactivity ratios (r₁ and r₂).
-
Data Collection: For each experiment with a different initial monomer feed ratio, determine the mole fraction of each monomer in the feed (f₁ and f₂) and the mole fraction of each monomer in the resulting copolymer (F₁ and F₂).
-
Calculation: Calculate the parameters G and H using the following equations:
-
G = (F₁/F₂) * [(f₂/f₁)²]
-
H = (F₁²/F₂²) * (f₂/f₁)
-
-
Plotting: Plot G versus H. The data should fall on a straight line.
-
Determination of Reactivity Ratios: The slope of the line is equal to r₁, and the y-intercept is equal to -r₂.
Kelen-Tüdös Method:
This is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points.
-
Data Collection: Same as the Fineman-Ross method.
-
Calculation: Calculate the parameters η (eta) and ξ (xi) using the following equations:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
Where G and H are the Fineman-Ross parameters, and α is an arbitrary constant, typically calculated as the square root of the product of the minimum and maximum H values (α = √(Hmin * Hmax)).
-
-
Plotting: Plot η versus ξ.
-
Determination of Reactivity Ratios: The y-intercept of the line is equal to -r₂/α, and the value of η at ξ=1 is equal to r₁.
In-situ NMR Spectroscopy:
This technique allows for the real-time monitoring of monomer consumption during the copolymerization reaction, providing a more efficient way to determine reactivity ratios.
-
Experimental Setup:
-
NMR spectrometer equipped with a variable temperature probe.
-
NMR tubes.
-
A known concentration of an internal standard that does not participate in the reaction.
-
-
Procedure:
-
Prepare a solution of the two monomers, an initiator (e.g., AIBN), and the internal standard in a suitable deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the vinyl protons of each monomer and the signal of the internal standard.
-
The concentration of each monomer at each time point can be calculated by comparing the integral of its characteristic peak to the integral of the internal standard.
-
From the monomer conversion data, the instantaneous copolymer composition can be determined at various points during the reaction.
-
This data can then be used with integrated forms of the copolymerization equation to calculate the reactivity ratios.
-
Crosslinking Reactions
The hydroxyl group of 2-HPA provides a reactive site for crosslinking, which can be utilized to form three-dimensional polymer networks. This is often achieved by reacting the hydroxyl groups with di- or poly-functional crosslinking agents such as isocyanates or melamines.[5]
The degree of crosslinking can be estimated by measuring the swelling behavior of the polymer in a good solvent.
-
Apparatus:
-
Vials
-
Analytical balance
-
Suitable solvent for the polymer
-
-
Procedure:
-
Prepare a sample of the crosslinked polymer of a known initial mass (mdry).
-
Immerse the polymer sample in a suitable solvent in a sealed vial.
-
Allow the sample to swell until it reaches equilibrium, which may take several hours to days.
-
Carefully remove the swollen polymer from the solvent, blot the surface to remove excess solvent, and immediately weigh it to obtain the swollen mass (mswollen).
-
The degree of swelling (Q) can be calculated as: Q = (mswollen - mdry) / mdry.
-
The volume fraction of the polymer in the swollen gel (ν₂) can be calculated, and from this, the crosslink density can be estimated using the Flory-Rehner equation. A higher degree of swelling corresponds to a lower crosslink density.
-
Photopolymerization
2-HPA can be rapidly polymerized using ultraviolet (UV) or electron beam (EB) radiation in the presence of a suitable photoinitiator. This process is widely used in coatings, inks, and 3D printing.
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the reaction.
-
Apparatus:
-
A DSC instrument equipped with a UV light source.
-
DSC pans.
-
-
Procedure:
-
Prepare a formulation containing 2-HPA and a photoinitiator.
-
Place a small, accurately weighed amount of the formulation into a DSC pan.
-
Place the pan in the DSC cell and allow it to equilibrate at the desired isothermal temperature.
-
Expose the sample to UV light of a specific intensity for a set duration.
-
The DSC will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
The rate of polymerization is proportional to the heat flow, and the total conversion can be calculated by integrating the area under the exothermic peak and dividing by the theoretical enthalpy of polymerization for the acrylate group.
-
By varying the light intensity and temperature, the kinetics of the photopolymerization can be thoroughly investigated.
-
Other Reactions
The acrylate group of 2-HPA is susceptible to Michael addition reactions with nucleophiles. It can also react violently with strong acids, strong bases, strong oxidizing agents, and peroxides, which can lead to hazardous, uncontrolled polymerization.[5]
Stability and Storage
To prevent spontaneous polymerization, 2-HPA is typically stabilized with an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ). It should be stored in a cool, dry, and well-ventilated place, away from heat, light, and sources of ignition. It is important to maintain an air headspace in the storage container, as oxygen is required for the inhibitor to function effectively. Storage under an inert atmosphere should be avoided. The temperature should not exceed 35°C. Over time, the concentration of the diacrylate impurity may increase, which can affect the performance of the monomer in polymerization reactions.
Conclusion
This compound is a highly versatile monomer with a well-defined solubility and reactivity profile. Its miscibility with water and a range of organic solvents, combined with the dual functionality of its acrylate and hydroxyl groups, makes it a valuable component in the formulation of a wide array of polymeric materials. This guide has provided a summary of its key properties and detailed experimental protocols for its characterization, which should serve as a useful resource for scientists and engineers working with this important chemical. Careful consideration of its reactivity and stability is essential for its safe handling and successful application.
References
- 1. This compound (2-HPA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 2. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound (HPA) - suntechemical.com [suntechemical.com]
- 5. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]
A Comprehensive Technical Guide to the Safe Laboratory Use of 2-Hydroxypropyl Acrylate
This guide provides an in-depth overview of the safety, handling, and emergency procedures for 2-Hydroxypropyl Acrylate (B77674) (HPA) for use by researchers, scientists, and drug development professionals. HPA is a hydrophilic acrylate monomer utilized in the synthesis of polymers for coatings, adhesives, and biomedical materials.[1] It is typically supplied as a mixture of isomers: approximately 75-80% 2-hydroxypropyl acrylate and 20-25% 1-methyl-2-hydroxyethyl acrylate.[1] Due to its hazardous properties, a thorough understanding of its safety data is critical for laboratory use.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is toxic if swallowed, inhaled, or in contact with skin.[2][3][4] It causes severe skin burns, eye damage, and may lead to an allergic skin reaction.[2][3][5][6]
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[2][3] |
| H314 | Causes severe skin burns and eye damage.[2][3][6] | |
| H317 | May cause an allergic skin reaction.[2][3][6] | |
| H335 | May cause respiratory irritation.[4] | |
| H412 | Harmful to aquatic life with long lasting effects.[3][6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2] | |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3] | |
| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[2][3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
Physical and Chemical Properties
The physical and chemical properties of HPA are summarized below. It is a clear, colorless liquid with a mild, ester-like pungent odor.[7][8][9]
Table 2: Physical and Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₃[5] |
| Molecular Weight | 130.1 g/mol [7][8] |
| Appearance | Clear, colorless liquid[7][8][10] |
| Odor | Ester-like, mild pungent[7][8][10] |
| Boiling Point | 77 °C[7][8][9] / 191°C[5] |
| Melting/Freezing Point | -23.4 °C[10] |
| Flash Point | 99 °C[7][8][9] / 65°C[5] |
| Density | 1.044 g/cm³ at 25 °C[7][8][9] |
| Vapor Pressure | 1.18 hPa at 20 °C[7][8][9] |
| Vapor Density (air=1) | 4.5[5][11] |
| Solubility in Water | Miscible[11] / Good (100 g/100ml at 25°C)[5] |
| Octanol/Water Partition Coefficient (log Kow) | 0.35[5][11] |
| Purity | min. 96.5 %[8] |
| Acid Value | max. 0.5 mg KOH/g[8] |
| Inhibitor (MEHQ) | 250 ± 50 ppm[10] |
Toxicological Information
HPA is corrosive and toxic by multiple routes of exposure. The primary health effects are related to severe irritation and burns at the site of contact.[5][12]
Table 3: Acute Toxicity Data
| Endpoint | Species | Value |
| Oral LD50 | Rat | 250 - 500 mg/kg[13] / 820 mg/kg[12] |
| Dermal LD50 | Rabbit | ~250 mg/kg[13] / 306 mg/kg[12] |
| Inhalation | Rat | Not fatal at 650 ppm for 7 hours.[13] Irritation observed at 5 ppm in a 30-day study.[13] |
Health Effects by Exposure Route
The substance can be absorbed into the body through the skin and by ingestion, causing serious local effects.[5] Inhalation may cause lung edema, while repeated contact can lead to dermatitis and skin sensitization.[5]
Occupational Exposure Limits
To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for HPA.
Table 4: Occupational Exposure Limits
| Organization | Limit | Notation |
| ACGIH TLV | 0.5 ppm TWA | Skin[12] |
| German MAK | 0.5 ppm TWA | Skin[12] |
| NIOSH REL | 0.5 ppm TWA | Skin, SEN[5] |
| Belgium | 0.5 ppm | - |
| Italy | 0.5 ppm | Skin[12] |
| Norway | 0.5 ppm | Skin[12] |
| UK | 0.5 ppm | Skin[12] |
| Sweden | 1.0 ppm | Skin[12] |
Safe Handling and Experimental Protocols
Strict adherence to safety protocols is mandatory when handling this compound in a laboratory setting.
All handling should occur in a chemical fume hood or a closed system with appropriate exhaust ventilation.[4][14] Proper PPE is essential to prevent contact.
-
Storage Conditions: Store in a cool, dry, dark, and well-ventilated location.[5][14] The storage temperature must not exceed 35°C.[7][10]
-
Stabilization: HPA must always be stored under air, never under inert gases, as oxygen is required for the stabilizer (MEHQ) to function effectively.[8][10]
-
Container Integrity: Keep containers tightly closed and protected from physical damage.[2][14] The preferred material for tanks and pipes (B44673) is stainless steel.[10]
-
Shelf Life: To prevent the accumulation of impurities like Propylene Glycol Diacrylate, it is recommended to use the product within 6 months.[7] Employ a "first-in-first-out" inventory system.[10]
-
Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidants, and peroxides, as this can lead to violent reactions and fire hazards.[5] The substance may polymerize when heated or exposed to light.[5]
Immediate medical attention is required for all routes of exposure.[2][5]
-
Inhalation: Remove the person from the exposure area to fresh air.[2] Keep them warm, at rest, and in a half-upright position.[5] If breathing is difficult or has stopped, provide respiratory support and call for immediate medical assistance.[2][15]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[2][5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] If present, remove contact lenses after the initial flush.[2] Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[2][5] Do NOT induce vomiting.[2][5] Have the person drink 1 to 2 glasses of water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or physician immediately.[2]
In the event of a spill, follow these emergency procedures carefully.
-
Evacuate & Isolate: Immediately evacuate all non-essential personnel from the spill area.[2][11]
-
Eliminate Ignition Sources: Remove all sources of ignition as the vapor can be combustible.[2][11]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Prevent further leakage if it is safe to do so. Keep the chemical out of drains, sewers, and water sources.[2][11]
-
Absorb: For small spills, use a non-flammable absorbent material such as clay, sand, or silica.[2][5]
-
Neutralize (Optional): If an odor or acidity problem exists, add lime or sodium bicarbonate.[2]
-
Collect Waste: Using non-sparking tools, place all saturated absorbent material into an approved, sealed container for disposal.[2]
-
Decontaminate: Flush the area with water to remove any remaining residue.[2]
References
- 1. polysciences.com [polysciences.com]
- 2. gjchemical.com [gjchemical.com]
- 3. adakem.com [adakem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ICSC 0899 - this compound [chemicalsafety.ilo.org]
- 6. scipoly.com [scipoly.com]
- 7. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]
- 8. jamorin.com [jamorin.com]
- 9. adakem.com [adakem.com]
- 10. jamorin.com [jamorin.com]
- 11. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. osha.gov [osha.gov]
- 14. Hydroxypropyl acrylate(25584-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
A Technical Guide to the Thermal Properties of Poly(2-Hydroxypropyl Acrylate)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermal characteristics of poly(2-Hydroxypropyl acrylate) (p(HPA)), a polymer of significant interest in various fields, including coatings, adhesives, and biomedical applications. Understanding the thermal properties of p(HPA) is crucial for defining its processing parameters, predicting its performance at different temperatures, and ensuring its stability throughout its lifecycle. This document outlines key thermal transitions, details the standard methodologies for their determination, and presents a logical workflow for such analyses.
Quantitative Thermal Properties
The thermal behavior of a polymer is defined by key transitional temperatures. For p(HPA), an amorphous polymer, the most critical of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. Comprehensive thermal data for the p(HPA) homopolymer is not extensively reported in publicly available literature, but key values have been collated below.
It is important to note that thermal properties such as the glass transition temperature can be influenced by several factors, including the polymer's molecular weight, polydispersity, and the specific isomeric structure of the hydroxypropyl group.
| Thermal Property | Value | Notes |
| Glass Transition Temperature (Tg) | -70 °C[1] | Represents the transition from a glassy to a rubbery state. |
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of poly(this compound) is primarily conducted using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
2.1 Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. It is the standard method for determining the glass transition temperature (Tg) of polymers.
Methodology:
-
Principle: A heat flux DSC is composed of a thermal cell where a sample-filled pan and an empty reference pan are heated or cooled at a precisely controlled rate. The instrument measures the temperature difference between the pans, which is proportional to the difference in heat flow. The glass transition is observed as a step-like change in the heat capacity of the sample, resulting in a shift in the DSC baseline.
-
Sample Preparation: A small amount of the p(HPA) sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Typical Experimental Conditions:
-
The sample is first cooled to a temperature well below its expected Tg, for example, -100 °C, to ensure a consistent thermal history.
-
The sample is then heated at a controlled rate, commonly 10 °C/min, to a temperature above the glass transition.
-
The sample is subsequently cooled back down below the Tg.
-
A second heating scan is performed under the same conditions. The Tg is typically determined from this second heating curve to erase any prior thermal history of the polymer.
-
-
Data Analysis: The glass transition temperature is determined by analyzing the step change in the heat flow curve from the second heating scan. It is often reported as the midpoint of the transition.
2.2 Thermogravimetric Analysis (TGA)
TGA is used to characterize the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Principle: A high-precision balance measures the mass of the p(HPA) sample as it is heated at a constant rate. The resulting data provides the temperatures at which the material begins to degrade (onset decomposition temperature) and the temperature of maximum decomposition rate (Tmax).
-
Sample Preparation: A precisely weighed sample of p(HPA) (typically 10-20 mg) is placed in a ceramic or platinum TGA pan.
-
Typical Experimental Conditions:
-
The sample is placed in the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a high temperature (e.g., 500-600 °C) at a constant heating rate, such as 10 °C/min[2][3].
-
The mass of the sample is continuously recorded throughout the heating process.
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The initial decomposition temperature is often determined as the temperature at which a small but significant mass loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of decomposition (Tmax), which corresponds to the peak of the DTG curve.
Visualized Experimental Workflow
The following diagram illustrates a standard workflow for the thermal characterization of a polymer like p(HPA).
Caption: Workflow for Polymer Thermal Analysis.
References
An In-depth Technical Guide to the Hydrophilic Properties of 2-Hydroxypropyl Acrylate (HPA) Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilic properties of polymers derived from 2-hydroxypropyl acrylate (B77674) (HPA). HPA is a hydrophilic monomer that imparts unique water-loving characteristics to polymers, making them suitable for a wide range of applications in the biomedical field, particularly in drug delivery and tissue engineering. This document details the synthesis, characterization, and key hydrophilic properties of HPA polymers, presenting quantitative data, experimental protocols, and visual workflows to support research and development efforts.
Introduction to 2-Hydroxypropyl Acrylate Polymers
This compound is a water-soluble monomer characterized by the presence of a hydroxyl group and an acrylate functionality. This structure allows for facile polymerization and imparts hydrophilicity to the resulting polymers. Poly(this compound) (p(HPA)) and its copolymers are of significant interest due to their biocompatibility, water solubility, and thermoresponsive behavior, exhibiting a Lower Critical Solution Temperature (LCST). This property, where the polymer undergoes a reversible phase transition from a soluble to an insoluble state with increasing temperature, is highly valuable for "smart" drug delivery systems.
Synthesis of this compound Polymers
The most common method for synthesizing HPA polymers and hydrogels is free-radical polymerization . This technique allows for the formation of crosslinked networks that can absorb and retain large quantities of water.
Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis
This protocol outlines a general procedure for the synthesis of a crosslinked p(HPA) hydrogel.
Materials:
-
This compound (HPA), monomer
-
N,N'-methylenebis(acrylamide) (MBA), crosslinking agent
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Deionized water
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve the desired amount of HPA monomer and MBA crosslinker in deionized water. The concentration of the monomer and the monomer-to-crosslinker ratio will determine the network structure and swelling properties of the hydrogel.
-
Degassing: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiation: While maintaining an inert atmosphere, add the initiator (APS) to the monomer solution and stir until fully dissolved.
-
Acceleration and Polymerization: Add the accelerator (TEMED) to the solution. The polymerization reaction should begin shortly, as indicated by an increase in viscosity and temperature.
-
Curing: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time (typically several hours to overnight) to ensure complete polymerization and crosslinking.
-
Purification: After polymerization, the resulting hydrogel is typically immersed in a large volume of deionized water for several days, with frequent water changes, to remove any unreacted monomers, initiator, and other impurities.
-
Drying: The purified hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven at a moderate temperature.
Figure 1: Experimental workflow for the free-radical polymerization of a p(HPA) hydrogel.
Hydrophilic Properties of HPA Polymers
Water Contact Angle
The water contact angle is a measure of the wettability of a polymer surface. A lower contact angle indicates a more hydrophilic surface. While specific data for p(HPA) is scarce, it is expected to have a low water contact angle due to the presence of the hydrophilic hydroxyl groups.
Experimental Protocol: Sessile Drop Contact Angle Measurement
This protocol is based on the sessile drop method for determining the static water contact angle.
Materials and Equipment:
-
p(HPA) film or a flat, smooth p(HPA) surface
-
Goniometer with a light source and camera
-
Syringe with a fine needle
-
High-purity deionized water
Procedure:
-
Sample Preparation: Prepare a flat and smooth film of the p(HPA) polymer. Ensure the surface is clean and free of contaminants.
-
Instrument Setup: Place the polymer sample on the stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the polymer film from the syringe.
-
Image Capture: Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the software associated with the goniometer to measure the angle formed at the three-phase (solid-liquid-vapor) contact point.
-
Replicates: Repeat the measurement at multiple locations on the sample surface to obtain an average value and ensure reproducibility.
The Pivotal Role of the Hydroxyl Group in 2-Hydroxypropyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypropyl acrylate (B77674) (2-HPA) is a versatile functional monomer widely utilized in the synthesis of a diverse range of polymers. Its utility is largely defined by the presence of a hydroxyl (-OH) group, which imparts a unique combination of reactivity and desirable physical properties to the resulting polymers. This technical guide provides an in-depth exploration of the multifaceted functions of the hydroxyl group in 2-HPA, detailing its critical role in polymerization, crosslinking, adhesion, and the modulation of polymer properties. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential reaction and experimental pathways to serve as a comprehensive resource for professionals in research, development, and drug delivery.
Core Functions of the Hydroxyl Group in 2-Hydroxypropyl Acrylate
The hydroxyl group is the cornerstone of 2-HPA's functionality, acting as a reactive handle that significantly influences the chemical and physical behavior of its polymers.[1][2][3]
-
Crosslinking Site: The most significant function of the hydroxyl group is its ability to serve as a primary site for crosslinking reactions.[4][5] This allows for the formation of three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance. Common crosslinking agents that react with the hydroxyl group include isocyanates, melamines, and polysilazanes.[4][6] This property is fundamental to the formulation of robust coatings, adhesives, and hydrogels.[1][7]
-
Enhanced Adhesion: The polar nature of the hydroxyl group promotes strong adhesive interactions with a variety of substrates, including metals, plastics, and biological surfaces.[3][8] This is attributed to the formation of hydrogen bonds and other polar interactions at the interface, leading to improved bonding strength in adhesive and coating applications.[3]
-
Hydrophilicity and Water Uptake: The presence of the hydroxyl group imparts a hydrophilic character to polymers, increasing their affinity for water.[1][2] This property is crucial for applications requiring moisture retention and water absorption, such as in the formulation of biomedical hydrogels for wound dressings and drug delivery systems, as well as in personal care products.[1][9]
-
Modifier of Polymer Properties: The incorporation of 2-HPA into a polymer backbone via its hydroxyl group can significantly modify the final properties of the material. These improvements include enhanced flexibility, durability, weatherability, and resistance to scratches and chemicals.[3][7]
Quantitative Data on 2-HPA and its Polymers
The inclusion of 2-HPA as a comonomer has a quantifiable impact on the properties of the resulting polymers. The following tables summarize key physical and mechanical properties.
Table 1: Physical Properties of this compound Monomer
| Property | Value | Reference(s) |
| Molecular Weight | 130.14 g/mol | [4] |
| Density | 1.044 g/cm³ at 25°C | [4] |
| Boiling Point | 77°C at 5 mmHg | [9] |
| Flash Point | 99°C | [4] |
| Water Solubility | Miscible | [10] |
Table 2: Thermal Properties of 2-HPA Containing Polymers
| Polymer System | Glass Transition Temperature (Tg) | Reference(s) |
| Poly(methyl methacrylate) (PMMA) | ~105°C | [11] |
| PMMA prepared with free radical initiators | 120°C - 128°C | [11] |
| Poly(2-hydroxypropyl methacrylate) | 76°C | |
| Poly(2-hydroxyethyl acrylate) | 57°C | |
| Poly(styrene-co-acrylonitrile) modified epoxy resin | Not Specified | [12] |
Table 3: Mechanical Properties of Adhesive Systems (Illustrative examples, not specific to 2-HPA)
| Adhesive Type | Tensile Shear Strength (MPa) | Reference(s) |
| Two-Part Epoxy | 12 - 25 | |
| Structural Acrylics | 10 - 22 | |
| Two-Part Polyurethane | 7 - 10 |
Table 4: Water Absorption of Hydrogels
| Hydrogel System | Water Uptake/Swelling Ratio | Reference(s) |
| Poly(2-hydroxyethyl acrylate) (PHEA) | 208% | [6] |
| PHEA with 2 wt% Graphene Oxide | 95% | [6] |
| Melon Peel Based Hydrogel | up to 765.6 g/g | [13] |
| Pectin-poly(sodium acrylate) Hydrogel | up to 348 g/g | [14] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of 2-HPA based polymers.
Synthesis of Poly(this compound) via Free-Radical Polymerization
Objective: To synthesize a linear polymer of 2-HPA using a free-radical initiator.
Materials:
-
This compound (2-HPA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (B28343) as solvent
-
Methanol (B129727) as a precipitating solvent
-
Nitrogen gas
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer Purification: Remove the polymerization inhibitor from 2-HPA by passing it through a column of activated basic alumina.
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stirrer and a condenser under a nitrogen atmosphere.
-
Reagent Addition: Add the purified 2-HPA and anhydrous toluene to the flask. The monomer concentration is typically in the range of 10-50% by weight.
-
Initiator Addition: Add AIBN to the solution. The initiator concentration is typically 0.1-1.0 mol% with respect to the monomer.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[11]
-
Polymerization: Heat the reaction mixture to 60-80°C with continuous stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Crosslinking of Poly(this compound) with a Diisocyanate
Objective: To form a crosslinked polymer network by reacting the hydroxyl groups of poly(2-HPA) with a diisocyanate.
Materials:
-
Synthesized poly(2-HPA)
-
Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI) as crosslinker
-
Dibutyltin dilaurate (DBTDL) as a catalyst (optional)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Molds for casting the crosslinked film
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of the synthesized poly(2-HPA) in an anhydrous solvent.
-
Crosslinker Addition: Add the diisocyanate crosslinker to the polymer solution. The molar ratio of isocyanate groups to hydroxyl groups is a critical parameter and is typically varied to control the crosslink density.
-
Catalyst Addition: If required, add a catalytic amount of DBTDL to accelerate the crosslinking reaction.
-
Mixing: Thoroughly mix the components to ensure a homogeneous solution.
-
Casting: Pour the reaction mixture into a mold (e.g., a PTFE dish) to create a film of the desired thickness.
-
Curing: Cure the cast film in an oven at a specified temperature (e.g., 60-120°C) for a defined period. The curing time and temperature will depend on the specific reactants and catalyst used.
-
Solvent Removal: After curing, remove the crosslinked film from the mold and dry it in a vacuum oven to remove any residual solvent.
Characterization of Polymer Properties
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and to monitor the crosslinking reaction by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane (B1682113) linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed microstructure of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[11]
-
Tensile Testing: To measure the mechanical properties of the crosslinked polymer films, such as tensile strength, elongation at break, and Young's modulus, typically following ASTM D638 standards.
-
Adhesion Testing: To evaluate the adhesive strength of 2-HPA based coatings or adhesives using methods like the tape test (ASTM D3359) or pull-off adhesion test.
-
Water Uptake Measurement: To quantify the hydrophilicity of hydrogels by immersing a dried polymer sample in water and measuring the weight gain over time until equilibrium is reached.
Visualization of Pathways and Workflows
Reaction Pathways
The following diagrams illustrate the key chemical transformations involving 2-HPA.
Figure 1: Free-Radical Polymerization of 2-HPA.
Figure 2: Crosslinking of Poly(2-HPA) with a Diisocyanate.
Experimental Workflow
The general process for creating and analyzing 2-HPA based polymers is outlined below.
Figure 3: General Experimental Workflow.
Conclusion
The hydroxyl group in this compound is a pivotal functional moiety that provides a powerful tool for polymer chemists and material scientists. Its ability to participate in crosslinking reactions, enhance adhesion, and introduce hydrophilicity allows for the tailoring of polymer properties for a wide array of applications, from industrial coatings and adhesives to advanced biomedical materials and drug delivery systems. A thorough understanding of the role of the hydroxyl group, supported by quantitative data and robust experimental protocols, is essential for the rational design and development of novel high-performance polymers based on 2-HPA. This guide serves as a foundational resource to aid researchers and professionals in harnessing the full potential of this versatile monomer.
References
- 1. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. electronics.org [electronics.org]
- 11. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 13. globalspec.com [globalspec.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 2-Hydroxypropyl Acrylate for Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers containing 2-Hydroxypropyl acrylate (B77674) (HPA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Poly(2-hydroxypropyl acrylate) (PHPA) is a thermoresponsive polymer, making its block copolymers particularly interesting for applications in drug delivery and smart materials.[1][2][3]
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of living radical polymerization that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low dispersity, Đ).[4][5][6] This technique is particularly well-suited for creating block copolymers by the sequential addition of monomers.[4][5][6]
This compound (HPA) is a monomer that, when polymerized, yields poly(this compound) (PHPA), a polymer known for its thermoresponsive properties in aqueous solutions.[2][3] This characteristic makes PHPA-based block copolymers highly valuable for targeted drug delivery systems, where a temperature change can trigger the release of a therapeutic agent.
These application notes provide a foundational protocol for the synthesis of a PHPA-based diblock copolymer, along with representative data and visualizations to guide researchers in this field.
Data Presentation
The following table summarizes representative data from RAFT polymerization of HPA and its block copolymers, showcasing the level of control achievable with this technique.
| Polymer | RAFT Agent | Initiator | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Poly(this compound) | Not Specified | AIBN | Formic Acid | 54,400 | Not Specified | [1] |
| PEO₄₅-b-PHPA₄₈ | Not Specified | Not Specified | tert-Butanol | Not Specified | Not Specified | |
| PHPA₄₉-b-PHEA₆₈ | Not Specified | Not Specified | tert-Butanol | Not Specified | Not Specified | |
| PSMA₉-b-PHPMAₓ (various x) | Not Specified | Not Specified | Mineral Oil | Not Specified | ≤ 1.37 | [7] |
| PAA₂₇-b-PHFBAₓ (various x) | DDMAT | Not Specified | Water/Ethanol | Not Specified | ~1.21-1.82 |
Note: Data is compiled from multiple sources and specific RAFT agents and initiators were not always specified in the abstracts. PEO = Poly(ethylene oxide), PHEA = Poly(2-hydroxyethyl acrylate), PSMA = Poly(stearyl methacrylate), PHPMA = Poly(2-hydroxypropyl methacrylate), PAA = Poly(acrylic acid), PHFBA = Poly(hexafluorobutyl acrylate), DDMAT = S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate.
Experimental Protocols
This section details a two-step protocol for the synthesis of a diblock copolymer, for instance, poly(this compound)-b-poly(N-isopropylacrylamide) (PHPA-b-PNIPAM), a common thermoresponsive block copolymer.
Materials
-
This compound (HPA), inhibitor removed
-
N-isopropylacrylamide (NIPAM), recrystallized
-
RAFT Agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN), recrystallized
-
Solvent (e.g., 1,4-dioxane (B91453) or tert-butanol), anhydrous
-
Anhydrous diethyl ether
-
Nitrogen gas (high purity)
Protocol 1: Synthesis of PHPA Macro-RAFT Agent
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the RAFT agent (e.g., CPADB), HPA monomer, and AIBN in the chosen solvent (e.g., 1,4-dioxane). A typical molar ratio of [HPA]:[RAFT]:[AIBN] would be in the range of 50:1:0.1 to 200:1:0.1, depending on the desired molecular weight.
-
Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stir for a predetermined time (e.g., 8-24 hours) to achieve high monomer conversion.[1]
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Purification: Decant the supernatant and redissolve the polymer in a small amount of the reaction solvent. Repeat the precipitation process two more times to remove unreacted monomer and initiator.
-
Drying: Dry the purified PHPA macro-RAFT agent under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting macro-RAFT agent by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mn) and dispersity (Đ), and by ¹H NMR to confirm its structure and determine monomer conversion.
Protocol 2: Synthesis of PHPA-b-PNIPAM Diblock Copolymer
-
Reaction Setup: In a new Schlenk flask, dissolve the purified PHPA macro-RAFT agent, the second monomer (NIPAM), and a fresh amount of AIBN in the solvent. The molar ratio of the macro-RAFT agent to the new initiator is typically maintained at around 10:1.
-
Degassing: Repeat the freeze-pump-thaw procedure as described in Protocol 1.
-
Chain Extension: Immerse the flask in a preheated oil bath (e.g., 70-80 °C) and allow the polymerization to proceed for the desired time (e.g., 12-24 hours).
-
Purification and Drying: Follow the same termination, precipitation, and drying steps as outlined in Protocol 1.
-
Characterization: Analyze the final diblock copolymer by GPC to observe the shift in molecular weight from the macro-RAFT agent, indicating successful chain extension, and to determine the final Mn and Đ. Use ¹H NMR to confirm the composition of the diblock copolymer.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of PHPA-based block copolymers.
Caption: Workflow for the two-step synthesis of a PHPA-based diblock copolymer via RAFT polymerization.
Caption: Temperature-induced self-assembly of thermoresponsive PHPA-based block copolymers for drug encapsulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nitroxide-mediated copolymerization of 2-hydroxyethyl acrylate and this compound: copolymerization kinetics and thermoresponsive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. DSpace [wlv.openrepository.com]
- 6. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of poly(stearyl methacrylate)-poly(2-hydroxypropyl methacrylate) diblock copolymer nanoparticles via RAFT dispersion polymerization of 2-hydroxypropyl methacrylate in mineral oil - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying the Free Radical Polymerization Kinetics of 2-Hydroxypropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the free radical polymerization kinetics of 2-Hydroxypropyl acrylate (B77674) (HPA). Due to the limited availability of direct homopolymerization kinetic data for HPA in publicly accessible literature, this document presents relevant data from copolymerization studies of HPA and homopolymerization data for the analogous monomer, 2-Hydroxyethyl acrylate (HEA). Detailed experimental protocols are provided to enable researchers to determine the specific kinetic parameters for HPA in their own laboratories.
Introduction to the Polymerization of 2-Hydroxypropyl Acrylate
This compound (HPA) is a hydrophilic functional monomer used in the synthesis of polymers for a variety of applications, including coatings, adhesives, and biomedical materials.[1] Its hydroxyl group provides a site for crosslinking and enhances properties such as adhesion and water absorption.[1] The free radical polymerization of HPA proceeds through the typical stages of initiation, propagation, and termination. Understanding the kinetics of this process—specifically the rates of propagation and termination, and the overall activation energy—is crucial for controlling the polymerization reaction and tailoring the final polymer properties, such as molecular weight, molecular weight distribution, and architecture.
Commercial HPA is typically a mixture of two isomers: this compound and 1-methyl-2-hydroxyethyl acrylate.[2] This isomer composition can influence the polymerization kinetics and should be considered when designing experiments and interpreting results.
Kinetic Data for this compound and Analogous Monomers
Copolymerization Reactivity Ratios for this compound
The reactivity ratios (r1, r2) describe the relative reactivity of a radical with its own monomer versus the comonomer. This data is essential for predicting copolymer composition and understanding the polymerization behavior of HPA in multicomponent systems.
| Comonomer (M1) | HPA (M2) | r1 | r2 | Temperature (°C) | Solvent | Reference |
| Styrene | HPA | 0.45 ± 0.03 | 0.36 ± 0.03 | 60 | Benzene | [3] |
| Acrylic Acid | HPA | - | - | Various | Aqueous | [4] |
Note: Specific reactivity ratio values for the acrylic acid/HPA system were not detailed in the abstract but the study indicates their determination under various pH and temperature conditions.[4]
Homopolymerization Kinetic Data for 2-Hydroxyethyl Acrylate (Analogue)
The following table summarizes the kinetic data for the bulk free radical polymerization of 2-Hydroxyethyl acrylate (HEA), a close structural analogue of HPA. These values can serve as a starting point for estimating the behavior of HPA.
| Parameter | Value | Method | Conditions | Reference |
| Overall Activation Energy (Ea) | 155.8 kJ/mol | Arrhenius Plot from initial rate constants | Bulk polymerization under vacuum | [5][6] |
| Propagation Rate Constant (kp) | Not explicitly stated for homopolymerization | Pulsed-Laser Polymerization (PLP) in combination with Size-Exclusion Chromatography (SEC) has been used to determine kp for HEA | - | [7] |
| Termination Rate Constant (kt) | Not explicitly stated | - | - | - |
The high activation energy for HEA is attributed to the presence of strong intermolecular hydrogen bonding.[5][6]
Experimental Protocols for Determining Polymerization Kinetics
To obtain precise kinetic parameters for the free radical polymerization of HPA, the following experimental protocols are recommended.
Workflow for Kinetic Parameter Determination
Caption: Workflow for determining kinetic parameters of HPA polymerization.
Protocol for Determination of Propagation Rate Constant (kp) using Pulsed-Laser Polymerization-Size Exclusion Chromatography (PLP-SEC)
PLP-SEC is the IUPAC-recommended method for the accurate determination of kp.[3]
Objective: To determine the propagation rate constant (kp) of HPA at various temperatures.
Materials:
-
Purified this compound (inhibitor removed by passing through a column of basic alumina).
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).
-
Solvent (if not bulk polymerization, e.g., a non-reactive solvent like toluene (B28343) or a saturated analogue of the monomer).[8]
-
High-pressure liquid chromatography (HPLC) or gel permeation chromatography (GPC/SEC) system with appropriate columns and detector (e.g., refractive index detector).
-
Pulsed laser source (e.g., excimer laser, Nd:YAG laser).[3]
-
Reaction cell with a quartz window.
Procedure:
-
Sample Preparation: Prepare a solution of HPA with a known concentration of photoinitiator in the reaction cell.
-
Degassing: Thoroughly degas the sample by several freeze-pump-thaw cycles to remove oxygen, which inhibits free radical polymerization.
-
PLP Experiment:
-
Place the reaction cell in a thermostated holder to maintain a constant temperature.
-
Irradiate the sample with a series of laser pulses at a defined repetition rate. The laser pulses generate a high concentration of primary radicals, leading to the formation of polymer chains whose length is determined by the time between pulses.
-
Vary the pulse repetition rate and temperature for different experimental runs.
-
-
Polymer Isolation: After irradiation, precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum to a constant weight.
-
SEC Analysis:
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Analyze the molecular weight distribution (MWD) of the polymer using a calibrated SEC system.
-
The resulting MWD will show characteristic peaks, and the position of the inflection point on the low molecular weight side of the first peak (M1) is related to kp by the equation: L1 = kp * [M] * t where L1 is the degree of polymerization at the first inflection point, [M] is the monomer concentration, and t is the time between laser pulses (1/repetition rate).
-
Protocol for Monitoring Polymerization Rate using Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the polymerization reaction, which is directly proportional to the rate of polymerization.[8]
Objective: To determine the overall rate of polymerization and the total heat of polymerization of HPA.
Materials:
-
Purified HPA.
-
Thermal initiator (e.g., azobisisobutyronitrile, AIBN, or benzoyl peroxide, BPO).
-
DSC instrument with hermetically sealed aluminum pans.
Procedure:
-
Sample Preparation: Prepare a mixture of HPA and a known concentration of the thermal initiator.
-
DSC Measurement:
-
Accurately weigh a small amount (5-10 mg) of the mixture into a DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
For isothermal experiments, rapidly heat the sample to the desired reaction temperature and hold it constant, recording the heat flow as a function of time.
-
The rate of polymerization (Rp) is proportional to the heat flow (dQ/dt): Rp = (dQ/dt) / (ΔHp * V * M) where ΔHp is the molar heat of polymerization, V is the sample volume, and M is the initial monomer concentration.
-
-
Determination of Total Heat of Polymerization (ΔHp): After the isothermal run, perform a dynamic scan by heating the sample to a higher temperature to ensure complete conversion. The total area under the heat flow curve corresponds to the total heat of polymerization.
-
Data Analysis: Integrate the heat flow versus time data to obtain the conversion as a function of time. The initial slope of this curve can be used to determine the initial rate of polymerization. By performing experiments at different temperatures, the overall activation energy can be determined using an Arrhenius plot.[5]
Reaction Mechanism and Signaling Pathway
The free radical polymerization of this compound follows a classical chain-growth mechanism.
Caption: Mechanism of free radical polymerization of HPA.
Conclusion
The kinetic parameters for the free radical polymerization of this compound are essential for the rational design and control of polymerization processes. While direct homopolymerization data for HPA is sparse, the provided copolymerization data and information on the analogous monomer, HEA, offer valuable insights. The detailed experimental protocols outlined in these application notes provide a robust framework for researchers to determine the specific kinetic parameters of HPA, enabling the development of novel polymers with tailored properties for advanced applications in research, and drug development.
References
- 1. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 2. Dermal permeation of this compound, a model water-miscible compound: Effects of concentration, thermodynamic activity and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymers for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have emerged as a versatile and promising platform for the delivery of therapeutic agents, particularly in cancer therapy.[1][2][3] These water-soluble polymers offer a range of advantageous properties, including excellent biocompatibility, low immunogenicity, and a flexible chemical structure that can be readily modified.[1][4] By conjugating drugs to HPMA copolymers, it is possible to improve their pharmacokinetic profile, enhance tumor accumulation through the enhanced permeability and retention (EPR) effect, and achieve controlled drug release at the target site.[1][2][5] This document provides detailed application notes and protocols for the synthesis, characterization, and drug conjugation of HPMA copolymers for drug delivery applications.
Synthesis of HPMA Copolymers
The synthesis of well-defined HPMA copolymers is crucial for their successful application in drug delivery. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are preferred as they allow for precise control over molecular weight and dispersity.[6][7][8]
Protocol: Synthesis of HPMA Copolymer via RAFT Polymerization
This protocol describes the synthesis of a copolymer of HPMA and a functional monomer for subsequent drug conjugation.
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA) monomer
-
Functional co-monomer (e.g., N-methacryloylglycylglycine p-nitrophenyl ester for amine-reactive conjugation)
-
Chain transfer agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPAD)
-
Initiator, e.g., 4,4'-azobis(4-cyanopentanoic acid) (V-501)
-
Solvent: Methanol (dried and purged with N2)
-
Acetic acid buffer solution
Procedure:
-
Monomer Preparation: Synthesize HPMA monomer by reacting 1-amino-2-propanol with methacryloyl chloride in dichloromethane.[9]
-
Reaction Setup: In a Schlenk flask, dissolve the HPMA monomer, functional co-monomer, CTA, and initiator in methanol.
-
Degassing: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C to initiate polymerization.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion using ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Dispersity (Đ): Determined by Gel Permeation Chromatography (GPC).
-
Copolymer Composition: Determined by ¹H NMR spectroscopy.
Experimental Workflow: Synthesis and Drug Conjugation
Caption: Workflow for HPMA copolymer synthesis and drug conjugation.
Drug Conjugation Strategies
The therapeutic agent is typically attached to the HPMA copolymer backbone via a linker or spacer that allows for controlled release at the target site.[2][5] The choice of linker is critical and often depends on the desired release mechanism.
-
pH-Sensitive Linkers: Hydrazone bonds are commonly used as they are stable at physiological pH (7.4) but hydrolyze in the acidic environment of tumor tissues or endosomes (pH ~5.0-6.5).[4][10][11]
-
Enzymatically Cleavable Linkers: Oligopeptide sequences, such as Gly-Phe-Leu-Gly (GFLG), can be incorporated as spacers that are cleaved by lysosomal enzymes, leading to intracellular drug release.[12]
Protocol: Conjugation of Doxorubicin (B1662922) via a pH-Sensitive Hydrazone Linker
This protocol describes the conjugation of the anticancer drug doxorubicin (Dox) to an HPMA copolymer containing hydrazide functional groups.
Materials:
-
HPMA copolymer with pendant hydrazide groups
-
Doxorubicin hydrochloride
-
Anhydrous methanol
-
Acetic acid
Procedure:
-
Polymer Dissolution: Dissolve the HPMA copolymer precursor in anhydrous methanol.
-
Doxorubicin Addition: Add doxorubicin hydrochloride to the polymer solution.
-
Catalyst Addition: Add a catalytic amount of acetic acid to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight in the dark.
-
Purification: Purify the resulting polymer-drug conjugate by dialysis or size exclusion chromatography to remove unconjugated drug and other small molecules.
-
Lyophilization: Lyophilize the purified conjugate to obtain a solid product.
Characterization:
-
Drug Content: Determined by UV-Vis spectroscopy by measuring the absorbance of doxorubicin.
-
Hydrodynamic Size: Determined by Dynamic Light Scattering (DLS).
Quantitative Data Summary
The following tables summarize key quantitative data for HPMA copolymer-drug conjugates.
| Polymer Characteristics | |
| Parameter | Typical Range |
| Molecular Weight (Mw) | 10 - 100 kDa[7] |
| Dispersity (Đ) | < 1.3[13] |
| Drug Content (wt%) | 5 - 15% |
| In Vitro Drug Release | |
| Condition | Release Profile |
| pH 7.4 (Blood) | Slow/minimal release |
| pH 5.0 (Endosome/Tumor) | Rapid release[10][11] |
| Pharmacokinetic Parameters | |
| Parameter | Effect of HPMA Conjugation |
| Blood Circulation Half-life | Significantly prolonged[1][7] |
| Tumor Accumulation | Enhanced due to EPR effect[3][4] |
Mechanism of Action: Tumor Targeting and Intracellular Drug Release
The enhanced therapeutic efficacy of HPMA copolymer-drug conjugates is attributed to their ability to exploit the unique pathophysiology of solid tumors.
Caption: Pathway of HPMA copolymer-drug conjugate to the tumor cell.
-
Prolonged Circulation: The high molecular weight of the HPMA copolymer prevents rapid renal clearance, leading to a longer circulation time in the bloodstream.[1]
-
EPR Effect: The leaky vasculature and poor lymphatic drainage of solid tumors allow for the passive accumulation of the large polymer-drug conjugates.[1]
-
Cellular Uptake: The conjugates are internalized by tumor cells via endocytosis.
-
Intracellular Drug Release: Once inside the cell, the drug is released from the polymer backbone by the acidic environment of the endosomes/lysosomes or by the action of lysosomal enzymes.
-
Therapeutic Action: The released drug can then exert its cytotoxic effect on the cancer cells.
Conclusion
HPMA copolymers represent a clinically relevant and highly tunable platform for the development of advanced drug delivery systems. The ability to control their synthesis and tailor their properties for specific applications makes them a valuable tool in the design of next-generation nanomedicines. The protocols and data presented here provide a foundation for researchers to explore the potential of HPMA copolymers in their own drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DESIGN OF SMART HPMA COPOLYMER-BASED NANOMEDICINES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAFT-derived polymer-drug conjugates: poly(hydroxypropyl methacrylamide) (HPMA)-7-ethyl-10-hydroxycamptothecin (SN-38) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPMA copolymer-based polymer conjugates for the delivery and controlled release of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of HPMA copolymer-aminopropylgeldanamycin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Hydroxypropyl Acrylate in Biomedical Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxypropyl acrylate (B77674) (HPA) and its closely related analog, 2-Hydroxypropyl methacrylate (B99206) (HPMA), in the synthesis of biomedical hydrogels. This document details the applications, experimental protocols, and key characterization data for these hydrogels, with a focus on their use in drug delivery and tissue engineering.
Introduction to 2-Hydroxypropyl Acrylate Hydrogels
This compound (HPA) is a hydrophilic monomer that is increasingly utilized in the fabrication of hydrogels for biomedical applications.[1] Its hydroxyl group provides sites for cross-linking and further functionalization, while its acrylate group allows for polymerization to form the hydrogel network.[1] HPA-based hydrogels are attractive for biomedical applications due to their potential biocompatibility, tunable swelling properties, and ability to encapsulate and release therapeutic agents.[2][3] They are often copolymerized with other monomers to tailor their physical and chemical properties for specific applications, such as controlled drug delivery and as scaffolds in tissue engineering.[4][5]
Key Applications
Controlled Drug Delivery
HPA-based hydrogels serve as excellent matrices for the controlled release of therapeutic agents. The release kinetics can be modulated by altering the hydrogel's cross-linking density, composition, and the pH of the release medium.[4][6] These hydrogels can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and releasing them in a sustained manner.
Tissue Engineering and Regenerative Medicine
The structural similarity of HPA hydrogels to the native extracellular matrix (ECM) makes them suitable scaffolds for tissue engineering. Their porous structure can support cell adhesion, proliferation, and differentiation.[6] Furthermore, these hydrogels can be functionalized with bioactive motifs, such as the Arg-Gly-Asp (RGD) peptide, to enhance cell-matrix interactions and guide tissue regeneration.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on HPA and HPMA-based hydrogels, providing a comparative overview of their properties.
Table 1: Swelling Behavior of HPMA-based Hydrogels
| Monomer Composition | Cross-linker | Swelling Ratio (%) | Conditions | Reference |
| Acrylamide (AAm) and HPMA | Ethylene glycol dimethacrylate (EGDMA) | Varies with HPMA concentration | Water, constant temperature and pH | [5] |
| Gelatin and HPMA | - | 305 - 574 | Not specified | [3] |
| 2-hydroxyethyl methacrylate (HEMA) and HPMA | 4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]3-oxopenta-1,4-dienyl}phenyl acrylate (APPA) | Dependent on cross-linker percentage | pH 7.4 and 9.2 | [4][6] |
Table 2: In Vitro Drug Release from HPMA-based Hydrogels
| Drug | Hydrogel Composition | Release Conditions | Key Findings | Reference |
| 2',4-Dichloro-5'-fluoro-1-ene-2-(4-hydroxyphenyl)phenone (EHP) | HPMA copolymerized with APPA | pH 7.4 and 9.2 over 4 weeks | Release rate is dependent on monomer type, cross-linker percentage, drug loading, and pH. Release was higher at pH 9.2. | [4][6] |
| Piroxicam | Poly(N-isopropylacrylamide-co-2-hydroxypropyl methacrylate) | 37 °C and pH 7.4 | Follows Fickian diffusion. | [4] |
Table 3: Biocompatibility of HPA/HPMA-based Hydrogels
| Hydrogel System | Cell Type | Assay | Result | Reference |
| Poly(L-lysine)-graft-4-hydroxyphenylacetic acid (PLL-g-HPA) | Human Foreskin Fibroblasts (HFF) | CCK-8, Live/Dead Staining | Biocompatible at concentrations of 5.1% or less. | [2] |
| N-(2-Hydroxypropyl) methacrylamide (B166291) (HPMA) cryogels | Human adipose-derived stem cells | Not specified | Completely non-toxic. RGD-enrichment supported cell attachment, spreading, and proliferation. | [6] |
Experimental Protocols
Protocol for Synthesis of HPA/HPMA-based Hydrogels for Drug Delivery
This protocol is a generalized procedure based on free-radical polymerization.[1][5]
Materials:
-
This compound (HPA) or 2-Hydroxypropyl methacrylate (HPMA)
-
Co-monomer (e.g., Acrylamide, N-isopropylacrylamide)
-
Cross-linking agent (e.g., Ethylene glycol dimethacrylate (EGDMA), N,N'-methylenebisacrylamide (MBA))
-
Initiator (e.g., Ammonium persulfate (APS))
-
Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine (TEMED))
-
Solvent (e.g., Deionized water, ethanol (B145695)/water mixture)
-
Drug to be encapsulated
Procedure:
-
Preparation of Monomer Solution: Dissolve the desired amounts of HPA/HPMA, co-monomer, and the drug in the chosen solvent.
-
Addition of Cross-linker: Add the cross-linking agent to the monomer solution and mix thoroughly until fully dissolved.
-
Initiation of Polymerization: Degas the solution to remove dissolved oxygen. Add the initiator (APS) and accelerator (TEMED) to the solution to initiate the free-radical polymerization.
-
Gelation: Pour the solution into a mold of the desired shape and allow it to polymerize at a specific temperature (e.g., room temperature or elevated temperature) for a sufficient time until a solid hydrogel is formed.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water or a suitable solvent to remove unreacted monomers, cross-linker, and initiator. The purification solvent should be refreshed several times over a period of 24-48 hours.
-
Drying: The purified hydrogel can be dried to a constant weight (xerogel) by lyophilization (freeze-drying) or oven-drying at a moderate temperature.
Protocol for In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS) of desired pH (e.g., 7.4)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
A known weight of the dried drug-loaded hydrogel is placed in a known volume of PBS buffer.
-
The setup is maintained at a constant temperature (e.g., 37°C) with continuous gentle agitation.
-
At predetermined time intervals, an aliquot of the release medium is withdrawn.
-
To maintain a constant volume, the withdrawn medium is replaced with an equal volume of fresh PBS.
-
The concentration of the released drug in the collected aliquots is determined using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.[4][6]
-
The cumulative percentage of drug release is calculated and plotted against time.
Protocol for Biocompatibility Assessment (Cell Viability)
Materials:
-
Sterilized hydrogel samples
-
Specific cell line (e.g., Human Foreskin Fibroblasts)
-
Cell culture medium
-
Cell Counting Kit-8 (CCK-8) or Live/Dead Viability/Cytotoxicity Kit
-
Incubator (37°C, 5% CO2)
-
Microplate reader or fluorescence microscope
Procedure:
-
Hydrogel Sterilization: Sterilize the hydrogel samples using an appropriate method such as ethanol washing followed by sterile PBS washes, or autoclaving if the material is heat-stable.
-
Cell Seeding: Place the sterilized hydrogel discs in a cell culture plate. Seed the desired cell type onto the surface of the hydrogels at a specific density.
-
Incubation: Incubate the cells on the hydrogels for different time points (e.g., 24, 48, 72 hours).
-
CCK-8 Assay: At each time point, add CCK-8 reagent to the culture medium and incubate for a few hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Live/Dead Staining: Alternatively, at each time point, stain the cells with a Live/Dead staining solution (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).
-
Imaging: Visualize the stained cells using a fluorescence microscope to qualitatively and quantitatively assess cell viability.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPA/HPMA hydrogel synthesis and characterization.
RGD-Mediated Cell Adhesion Signaling Pathway
Caption: RGD-Integrin binding and subsequent intracellular signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Situ Hydroxyapatite Synthesis Enhances Biocompatibility of PVA/HA Hydrogels [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Characterization of Poly(2-Hydroxypropyl acrylate) Hydrogels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-Hydroxypropyl acrylate) (p(HPA)) hydrogels are water-swellable, three-dimensional polymer networks that have garnered significant interest in the biomedical and pharmaceutical fields. Their inherent hydrophilicity, biocompatibility, and tunable physical properties make them excellent candidates for a variety of applications, including controlled drug delivery, tissue engineering, and as components of soft contact lenses. The presence of the hydroxyl group in the propyl side chain imparts unique characteristics to the hydrogel, influencing its swelling behavior, mechanical strength, and interaction with biological systems.
These application notes provide a comprehensive overview of the characterization of p(HPA) hydrogels. Detailed protocols for synthesis and key analytical techniques are provided to guide researchers in their evaluation of these versatile biomaterials.
Synthesis of p(HPA) Hydrogels
A common and versatile method for synthesizing p(HPA) hydrogels is through free-radical polymerization of the 2-hydroxypropyl acrylate (B77674) monomer in an aqueous solution, along with a crosslinking agent and a polymerization initiator.
Protocol: Free-Radical Polymerization of p(HPA) Hydrogels
Materials:
-
This compound (HPA) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Nitrogen gas
-
Glass molds (e.g., between two glass plates with a spacer)
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve the desired amount of HPA monomer and MBAA crosslinker in deionized water. The concentration of HPA and the HPA:MBAA molar ratio will determine the network structure and properties of the final hydrogel. A typical starting point is a 20-50% (w/v) HPA solution with 1-5 mol% MBAA relative to the HPA.
-
Degassing: Purge the monomer solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiation: Add the APS initiator to the monomer solution and mix gently. The amount of APS is typically around 0.5-2 mol% relative to the HPA monomer.
-
Acceleration and Polymerization: Add TEMED to the solution to accelerate the polymerization process. The amount of TEMED is usually equimolar to the APS. Immediately after adding TEMED, pour the solution into the glass molds.
-
Curing: Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed. The curing time can be influenced by temperature and the initiator/accelerator concentration.
-
Purification: After polymerization, carefully remove the hydrogel from the mold. To remove unreacted monomers, initiator, and other impurities, immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water periodically.
-
Drying (Optional): For dry weight measurements or certain characterization techniques, the purified hydrogel can be dried in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
Application Notes and Protocols: 2-Hydroxypropyl Acrylate (HPA) as a Crosslinking Agent in Thermosetting Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl acrylate (B77674) (HPA) is a versatile functional monomer widely utilized in the synthesis of thermosetting resins. Its structure incorporates both a reactive acrylate group, which readily participates in free-radical polymerization, and a primary hydroxyl group.[1] This hydroxyl functionality serves as a crucial site for crosslinking reactions, typically with isocyanates, melamines, or other compatible chemistries, allowing for the formation of durable, three-dimensional polymer networks.[2] The incorporation of HPA into thermoset formulations imparts a range of desirable properties, including enhanced adhesion, improved hydrophilicity, and greater chemical and scratch resistance.[1][2] These characteristics make HPA-crosslinked resins highly valuable in applications such as advanced coatings, adhesives, and biomedical materials.[3][4]
Properties of 2-Hydroxypropyl Acrylate
The physical and chemical properties of this compound are summarized below. It is typically supplied as a mixture of isomers, predominantly this compound and 1-methyl-2-hydroxyethyl acrylate.[3]
| Property | Typical Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | [5] |
| Molar Mass | 130.14 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Density | ~1.05 g/cm³ at 25 °C | [3][5] |
| Boiling Point | 77 °C at 6.7 hPa | [6] |
| Flash Point | 99 °C (closed cup) | [6] |
| Viscosity | ~9.1 mPa·s at 20 °C | [6] |
| Water Solubility | Miscible | [7] |
| Standard Inhibitor | 250-650 ppm MEHQ (Monomethyl ether hydroquinone) | [3][5] |
Application Note 1: HPA in UV-Curable Thermosetting Coatings
HPA is a key component in ultraviolet (UV) radiation-curable coatings. The acrylate group allows for rapid polymerization upon exposure to UV light in the presence of a photoinitiator, while the hydroxyl group is available for subsequent or dual-cure crosslinking, leading to a highly durable and resistant film.
Mechanism of Action: Dual-Cure Crosslinking
In a typical UV-curable system, HPA is incorporated into a formulation containing oligomers (e.g., urethane (B1682113) acrylates), other monomers/reactive diluents, and a photoinitiator.[8][9] The initial UV curing step polymerizes the acrylate groups, forming a solid film. The pendant hydroxyl groups from HPA do not participate in this step but remain available in the polymer backbone. These groups can then be crosslinked in a secondary thermal curing step, often by reacting with an isocyanate or melamine-formaldehyde resin, to significantly increase the crosslink density, and thus, the mechanical and thermal performance of the coating.
Expected Impact of HPA Concentration on Coating Properties
Increasing the concentration of HPA as a crosslinking agent in a thermoset formulation is expected to systematically alter the final properties of the cured material. The following table summarizes these general trends based on established principles of polymer science.[1][4][10]
Note: The values presented are for illustrative purposes to demonstrate expected trends and are not derived from a single specific experimental study.
| Property | Low HPA Concentration | High HPA Concentration | Principle | Reference(s) |
| Crosslink Density | Lower | Higher | More hydroxyl groups are available for crosslinking reactions. | [10] |
| Glass Transition Temp. (Tg) | Lower | Higher | Increased crosslinking restricts polymer chain mobility. | [1][10] |
| Hardness & Scratch Resistance | Moderate | High | A denser network provides greater resistance to surface indentation and abrasion. | [2] |
| Chemical Resistance | Good | Excellent | A tightly crosslinked network reduces the penetration of solvents and chemicals. | [2] |
| Flexibility / Elongation at Break | Higher | Lower | Increased crosslink density leads to a more rigid and brittle material. | [11] |
| Adhesion to Polar Substrates | Good | Excellent | The hydroxyl groups improve wetting and can form hydrogen bonds with the substrate. | [1] |
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Thermosetting Acrylic Coating
This protocol describes a general method for preparing a simple UV-curable coating formulation using HPA as a reactive diluent and crosslinking site provider.
Materials:
-
Urethane Acrylate Oligomer (e.g., aliphatic polyester (B1180765) based)
-
This compound (HPA)
-
Reactive Diluent (e.g., 1,6-Hexanediol Diacrylate, HDDA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
-
Substrate (e.g., steel or glass panels)
Procedure:
-
Formulation: In a light-protected vessel, combine the urethane acrylate oligomer, HPA, and HDDA in the desired weight ratios (e.g., 60:20:20).
-
Mixing: Stir the mixture mechanically at room temperature until a homogeneous solution is obtained.
-
Initiator Addition: Add the photoinitiator to the mixture (e.g., 3% by weight of the total resin formulation). Continue stirring in a light-protected environment until the initiator is fully dissolved.[8]
-
Degassing: Place the formulation in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.
-
Application: Apply the resin to the substrate using a film applicator or spin coater to achieve a uniform thickness (e.g., 50 µm).
-
UV Curing: Immediately pass the coated substrate under a medium-pressure mercury UV lamp. The energy dose required for curing will depend on the formulation and film thickness (e.g., 500-1000 mJ/cm²).
-
Post-Cure (Optional Thermal Crosslinking): For dual-cure systems containing a thermal crosslinker (e.g., a blocked isocyanate added during formulation), place the UV-cured film in an oven at a specified temperature (e.g., 120 °C for 30 minutes) to initiate the secondary crosslinking reaction.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is essential for determining the glass transition temperature (Tg) and monitoring curing reactions.[12]
Objective: To determine the Tg of a fully cured thermoset and to measure any residual cure.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Place a small sample (5-10 mg) of the cured thermoset film into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty sealed pan to use as a reference.[13]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min.[13]
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate the sample at a low temperature (e.g., 0 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected cure temperature (e.g., 200 °C).[14] This step measures any residual cure exotherm and erases the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 or 20 °C/min) back to the starting temperature (0 °C).
-
Second Heat: Ramp the temperature again at the same rate (10 °C/min) to 200 °C. The glass transition (Tg) is determined from the inflection point in the heat flow curve during this second heating scan.[12][14]
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The Tg is typically taken as the midpoint of the step-change in the heat flow curve. The absence of an exothermic peak in the second heat scan indicates that the material was fully cured.
Protocol 3: Characterization by Dynamic Mechanical Analysis (DMA)
DMA measures the mechanical properties of a material as a function of temperature, time, and frequency. It is highly sensitive to the glass transition and provides information on the crosslink density.[15]
Objective: To determine the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature, and to identify the Tg.
Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a suitable fixture (e.g., tension or three-point bending)
-
Sample molds for preparing specimens with precise dimensions
Procedure:
-
Sample Preparation: Prepare a rectangular specimen of the cured thermoset film with precise dimensions (e.g., 20 mm length x 5 mm width x 1 mm thickness).
-
Instrument Setup: Mount the specimen in the DMA fixture. Ensure the clamps are secure but do not induce excessive stress.
-
Test Parameters:
-
Mode: Temperature sweep
-
Frequency: 1 Hz (a common standard for comparison)[1]
-
Strain/Stress: Apply a small oscillatory strain within the material's linear viscoelastic region (e.g., 0.1%).
-
Temperature Program: Equilibrate at a sub-ambient temperature (e.g., -50 °C). Ramp the temperature at a controlled rate (e.g., 3-5 °C/min) to a temperature well into the rubbery plateau region (e.g., 150 °C).
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response and stiffness of the material. A sharp drop in E' signifies the transition from the glassy to the rubbery state.
-
Loss Modulus (E''): Represents the viscous response or energy dissipation. The peak of the E'' curve is one measure of the Tg.
-
Tan Delta (tan δ): The ratio of loss modulus to storage modulus (E''/E'). The peak of the tan delta curve is the most commonly reported value for Tg from DMA analysis.[7]
-
Crosslink Density: The magnitude of the storage modulus (E') in the rubbery plateau region (at T > Tg) is proportional to the crosslink density of the thermoset.[5]
-
References
- 1. Dynamic mechanical analysis of two crosslinked copolymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of UV-curable polyurethane-acrylate hybrids with tuneable hardness and viscoelastic properties on-demand - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00228K [pubs.rsc.org]
- 4. Effects of Chemical Composition and Cross-Linking Degree on the Thermo-Mechanical Properties of Bio-Based Thermosetting Resins: A Molecular Dynamics Simulation Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermoset Characterization Part 17: Applications of Dynamic Mechanical Analysis (DMA), Part 2 - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcimag.com [pcimag.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. appropedia.org [appropedia.org]
- 14. tainstruments.com [tainstruments.com]
- 15. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxypropyl Acrylate (2-HPA) Monomer
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-Hydroxypropyl acrylate (B77674) (2-HPA) monomer. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-HPA.
Issue 1: Premature polymerization of 2-HPA during storage or purification.
Question: My 2-HPA monomer is polymerizing unexpectedly, either in the bottle or during a purification step like distillation. What is causing this and how can I prevent it?
Answer:
Unexpected polymerization is a common issue with acrylic monomers. It is typically caused by the depletion or removal of the polymerization inhibitor, exposure to heat or UV light, or the presence of contaminants that can initiate polymerization.
-
Inhibitor Depletion: Commercial 2-HPA is stabilized with inhibitors like hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ)[1]. These inhibitors require the presence of dissolved oxygen to function effectively[2]. Storing the monomer under an inert gas like nitrogen will render the inhibitor ineffective and can lead to polymerization[2].
-
Heat and Light Exposure: High temperatures or exposure to UV light can provide the energy needed to initiate free-radical polymerization, even in the presence of an inhibitor.
-
Contamination: Contaminants such as peroxides or certain metal ions can act as initiators.
Solutions:
-
Proper Storage: Always store 2-HPA in a cool, dark place, and never under an inert atmosphere[2]. The container should be vented to allow for air exchange. For extended storage, it is advisable to replenish the dissolved oxygen content[2].
-
Monitor Inhibitor Levels: If you suspect inhibitor depletion, you can add a small amount of a suitable inhibitor, such as hydroquinone, especially before performing purification steps that involve heating[3].
-
Control Temperature During Distillation: When performing vacuum distillation, it is crucial to keep the temperature as low as possible by using a high vacuum[4]. The boiling point of 2-HPA is approximately 77°C at 5 mmHg[1].
-
Use a Vapor-Phase Inhibitor: During distillation, the condensing vapor is uninhibited and can polymerize in the condenser[5]. The use of a vapor-phase inhibitor, such as N-phenyl-N-nitrosohydroxylamine ammonium (B1175870) salt, can prevent this[5].
Issue 2: Incomplete removal of acidic impurities.
Question: After purification, my 2-HPA monomer is still acidic. How can I effectively remove acidic impurities like acrylic acid?
Answer:
Acrylic acid is a common impurity in 2-HPA and can affect subsequent polymerization reactions.[6] An aqueous wash is an effective method for its removal.
-
Aqueous Extraction: Washing the monomer with a basic solution, such as 5% sodium hydroxide (B78521) (NaOH), will convert the acrylic acid into its sodium salt, which is soluble in the aqueous phase and can be separated[4].
Troubleshooting Steps:
-
Emulsion Formation: Vigorous shaking during the extraction can lead to the formation of emulsions, making layer separation difficult[4]. If an emulsion forms, allow the mixture to stand for a longer period or add a saturated brine solution to help break the emulsion[4].
-
Incomplete Neutralization: After the basic wash, it is essential to wash the monomer with deionized water until the aqueous layer is neutral (pH ~7) to remove any residual base[4].
-
Drying: The washed monomer will be saturated with water, which must be removed before use. Dry the monomer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate[4].
Issue 3: Low yield after purification by vacuum distillation.
Question: I am losing a significant amount of my 2-HPA monomer during vacuum distillation. What are the potential causes and how can I improve my yield?
Answer:
Low recovery after vacuum distillation can be due to several factors, including polymerization in the distillation flask or condenser, or improper distillation conditions.
Potential Causes and Solutions:
-
Polymerization in the Distillation Flask: As the monomer is heated, the risk of polymerization increases. Ensure that a liquid-phase polymerization inhibitor is present in the distillation flask.
-
Polymerization in the Condenser: As mentioned previously, the vapor phase is uninhibited. A vapor-phase inhibitor can prevent polymerization in the condenser[5].
-
Improper Fraction Collection: The head and tail fractions of the distillation will contain higher concentrations of impurities. Collecting a very narrow main fraction will result in high purity but lower yield. The collection range can be broadened slightly to improve yield, with a potential trade-off in purity.
-
Leaks in the Vacuum System: A poor vacuum will require higher temperatures to achieve boiling, which increases the risk of polymerization. Ensure all joints in your distillation setup are well-sealed.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial 2-Hydroxypropyl acrylate (2-HPA)?
A1: Commercial 2-HPA typically contains several impurities, including:
-
Acrylic acid: A starting material for the synthesis of 2-HPA.[6]
-
Propylene glycol diacrylate: A diester byproduct that can cause cross-linking in polymers.[6]
-
Water: Can be present from the manufacturing process or absorbed from the atmosphere.
-
Polymerization inhibitor: Typically MEHQ (monomethyl ether of hydroquinone) or hydroquinone, added to prevent spontaneous polymerization during transport and storage.[1]
Q2: Why do I need to remove the polymerization inhibitor before using 2-HPA?
A2: The polymerization inhibitor is designed to prevent unwanted polymerization. However, it will also interfere with controlled polymerization reactions in your experiment. Removing the inhibitor is a necessary step to ensure that your polymerization proceeds as expected.
Q3: Which purification method should I choose for my application?
A3: The choice of purification method depends on the required purity of your 2-HPA monomer.
-
For removing only the inhibitor: Passing the monomer through a column of basic activated alumina (B75360) is a quick and effective method for laboratory-scale purification.[6]
-
For removing acidic impurities and the inhibitor: An aqueous wash with a basic solution followed by drying is suitable.[4]
-
For achieving high purity: Vacuum distillation is the most effective method for removing a wide range of impurities, including other acrylates and non-volatile substances.[1] It is often performed after inhibitor removal.
Q4: How can I verify the purity of my 2-HPA after purification?
A4: The purity of 2-HPA can be determined using several analytical techniques:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a common and effective method for quantifying the purity of volatile compounds like 2-HPA and detecting volatile impurities.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for purity analysis.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify the monomer and its impurities, providing detailed structural information.[3]
Data Presentation
Table 1: Typical Impurity Levels in Commercial this compound
| Impurity | Typical Concentration | Reference |
| Acrylic Acid | ≤ 0.5% | [9] |
| Propylene Glycol Diacrylate | ≤ 0.2% | |
| Water | ≤ 0.5% | [9] |
| Polymerization Inhibitor (MEHQ) | 250 ± 50 ppm | [9] |
Table 2: Expected Purity of 2-HPA After Different Purification Methods
| Purification Method | Expected Purity | Notes |
| Basic Alumina Column Chromatography | >98% | Primarily removes the phenolic inhibitor. May not significantly reduce other impurities. |
| Aqueous Wash (Liquid-Liquid Extraction) | >97% | Effective for removing acidic impurities and water-soluble components. |
| Vacuum Distillation | >99.5% | Provides the highest purity by removing a wide range of volatile and non-volatile impurities. |
| Combination of Methods (e.g., Alumina + Distillation) | >99.8% | A multi-step approach is recommended for applications requiring the highest purity. |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This method is suitable for the rapid removal of phenolic inhibitors like MEHQ from 2-HPA on a laboratory scale.
Materials:
-
This compound (with inhibitor)
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column.
-
Add the activated basic alumina to the column. A general rule is to use 10-20g of alumina per 100mL of monomer.
-
Gently tap the column to ensure the alumina is well-packed.
-
-
Purification:
-
Carefully pour the 2-HPA onto the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Storage:
-
The purified monomer is now highly reactive. It should be used immediately or stored at low temperatures (2-8°C) in the dark for a very short period.
-
Protocol 2: Purity Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol provides a general procedure for analyzing the purity of 2-HPA.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for acrylate analysis (e.g., a mid-polarity column).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified 2-HPA in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Standard Preparation:
-
Prepare a standard solution of high-purity 2-HPA at a known concentration.
-
-
Analysis:
-
Inject the sample and standard solutions into the GC.
-
Record the chromatograms.
-
-
Data Interpretation:
-
Identify the peak corresponding to 2-HPA based on the retention time of the standard.
-
Calculate the purity by determining the area percentage of the 2-HPA peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
References
- 1. CN101891614A - Preparation method of hydroxypropyl acrylate - Google Patents [patents.google.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. osha.gov [osha.gov]
- 8. This compound - analysis - Analytice [analytice.com]
- 9. 1999 Acrylic Acid [owlnet.rice.edu]
controlling molecular weight in poly(2-Hydroxypropyl acrylate) synthesis
Technical Support Center: Poly(2-Hydroxypropyl acrylate) Synthesis
Welcome to the technical support center for the synthesis of poly(this compound) [p(HPA)]. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during p(HPA) synthesis, with a focus on controlling molecular weight.
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of poly(this compound) during synthesis?
The most effective way to control the molecular weight of p(HPA) is by employing controlled/"living" radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP).[1][2] In these methods, the number-average molecular weight (Mn) is determined by the ratio of monomer consumed to the concentration of the chain transfer agent (for RAFT) or initiator (for ATRP).
For conventional free-radical polymerization, the molecular weight is primarily controlled by the initiator concentration; a higher initiator concentration leads to a lower molecular weight.[3][4]
Q2: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
In conventional free-radical polymerization, a chain transfer agent (CTA) can be added to regulate the polymer chain length. The CTA terminates a growing polymer chain and initiates a new one, effectively lowering the average molecular weight.[5][6] In RAFT polymerization, a specific type of CTA (a RAFT agent) is used to reversibly terminate growing chains, allowing for controlled growth and resulting in polymers with a predictable molecular weight and a narrow molecular weight distribution.[7][8]
Q3: Why is monomer purity important for controlling polymerization?
2-Hydroxypropyl acrylate (B77674) (HPA) monomer can contain impurities like diacrylates and acrylic acid.[9][10] The presence of diacrylate can lead to cross-linking and gelation, making molecular weight control impossible. Acrylic acid can interfere with certain polymerization techniques, particularly ATRP. Therefore, purifying the monomer before use is crucial for achieving well-defined polymers.[10]
Q4: Can I perform the polymerization in an aqueous solution?
Yes, both RAFT and ATRP of hydroxy-functional acrylates can be successfully conducted in aqueous solutions.[10][11] This is particularly advantageous given the water-solubility of p(HPA).[7] However, careful selection of water-soluble initiators and ligands (for ATRP) is necessary.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of p(HPA), focusing on achieving the desired molecular weight and a narrow polydispersity index (PDI).
| Issue | Potential Cause | Recommended Solution |
| Higher than expected molecular weight (Mn) | 1. Initiator or CTA concentration is too low: In controlled polymerizations, the molecular weight is inversely proportional to the initiator or CTA concentration.[3] 2. Inaccurate reagent measurement: Errors in weighing or dispensing can lead to an incorrect monomer-to-initiator/CTA ratio. 3. Partial initiator/CTA activity: The initiator or CTA may have degraded due to improper storage or handling. | 1. Increase initiator/CTA concentration: Carefully recalculate and increase the amount of initiator or CTA relative to the monomer to target a lower molecular weight. 2. Verify measurements: Double-check all calculations and ensure accurate measurement of all reagents using calibrated equipment. 3. Use fresh or properly stored reagents: Ensure the initiator and CTA are of high purity and have been stored under the recommended conditions (e.g., refrigerated, under an inert atmosphere). |
| Lower than expected molecular weight (Mn) | 1. Initiator or CTA concentration is too high: An excess of initiator or CTA will lead to the formation of more, shorter polymer chains.[4] 2. Presence of impurities: Impurities in the monomer or solvent can act as unintended chain transfer agents. 3. High reaction temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation. | 1. Decrease initiator/CTA concentration: Reduce the amount of initiator or CTA relative to the monomer. 2. Purify monomer and solvent: Ensure high purity of all reagents. A standard monomer purification protocol is provided below. 3. Optimize reaction temperature: Lower the reaction temperature within the effective range for the chosen initiator. |
| Broad Polydispersity Index (PDI > 1.3) | 1. Poor initiation efficiency: Not all polymer chains begin growing at the same time. 2. Irreversible chain termination: In controlled polymerizations, side reactions can lead to "dead" polymer chains. 3. Oxygen presence: Oxygen can inhibit radical polymerization and interfere with the control mechanism of CRPs. | 1. Choose a more efficient initiator: Select an initiator with a half-life appropriate for the reaction temperature. 2. Optimize reaction conditions: Ensure proper stoichiometry of catalyst/ligand in ATRP or use a suitable RAFT agent.[8] 3. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen. |
| Polymerization is too slow or does not occur | 1. Ineffective initiator: The initiator may be degraded or the temperature may be too low for it to decompose efficiently. 2. Presence of inhibitor: The monomer contains a storage inhibitor that has not been removed.[12][13] 3. Oxygen inhibition: Residual oxygen is quenching the radicals. | 1. Check initiator and temperature: Verify the initiator's expiry date and storage conditions. Ensure the reaction temperature is appropriate for the initiator's half-life. 2. Remove inhibitor from monomer: Pass the monomer through a column of basic alumina (B75360) or use another appropriate inhibitor removal method.[14] 3. Improve degassing procedure: Ensure the system is free of oxygen before initiating the polymerization. |
| Gelation of the reaction mixture | 1. Diacrylate impurity in monomer: Commercial HPA can contain propylene (B89431) glycol diacrylate, a cross-linking agent.[9] 2. High monomer conversion: At very high conversions, chain-chain coupling reactions can become more prevalent. | 1. Purify the monomer: Use the provided purification protocol to remove diacrylate impurities.[14] 2. Target lower conversion: Stop the polymerization at a moderate conversion (e.g., 50-70%) to avoid side reactions that can lead to gelation. |
Visualizations
Caption: Troubleshooting workflow for unexpected molecular weight or PDI.
Caption: Experimental workflow for RAFT polymerization of HPA.
Caption: Key parameters influencing molecular weight and PDI in p(HPA) synthesis.
Experimental Protocols
Protocol 1: Purification of this compound (HPA) Monomer
This protocol is adapted from procedures for similar functional acrylates to remove inhibitors and diacrylate impurities.[14]
Materials:
-
This compound (HPA)
-
Basic alumina (activated)
-
Anhydrous sodium chloride (NaCl)
-
Diethyl ether
-
Deionized water
-
Hydroquinone (B1673460) (optional, as an additional inhibitor during purification)
Procedure:
-
Dissolve the HPA monomer in deionized water (approximately 25% by volume).
-
To remove diacrylate impurities, extract the aqueous solution with hexane (10 times). The more hydrophilic HPA will remain in the aqueous phase while the more hydrophobic diacrylate will move to the hexane phase.
-
Separate the aqueous layer and saturate it with NaCl (approx. 250 g/L) to salt out the HPA.
-
Extract the HPA from the salted aqueous phase using diethyl ether (4 times). This step helps to remove acrylic acid impurities.
-
Combine the ether extracts. If desired, add a small amount of hydroquinone to prevent premature polymerization.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure.
-
For final purification, pass the recovered monomer through a column packed with basic alumina immediately before use to remove any remaining inhibitor.
-
Store the purified monomer at low temperatures (e.g., 4 °C) and use it promptly.
Protocol 2: Synthesis of p(HPA) via RAFT Polymerization
This protocol provides a general method for achieving a target molecular weight with a low PDI.[7]
Materials:
-
Purified this compound (HPA)
-
RAFT Agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane (B91453) or tert-butanol)
-
Non-solvent for precipitation (e.g., cold diethyl ether or hexane)
Procedure:
-
Target Calculation: Determine the desired degree of polymerization (DP). Calculate the required molar amounts of HPA, RAFT agent, and AIBN. A typical ratio of [Monomer]:[RAFT Agent]:[Initiator] is[15]::[0.2].
-
Mn (theoretical) = (Molar Mass of HPA * DP) + Molar Mass of RAFT Agent
-
-
Reaction Setup: In a Schlenk flask, combine the calculated amounts of HPA, RAFT agent, AIBN, and solvent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stir.
-
Monitoring: Periodically take small aliquots from the reaction mixture (via a degassed syringe) to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and PDI (by SEC/GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of a stirred, cold non-solvent (e.g., diethyl ether).
-
Isolation: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Determine the final Mn and PDI of the purified p(HPA) using Size Exclusion Chromatography (SEC).
Table 1: Example Parameters for RAFT Polymerization of p(HPA)
| Target Mn ( g/mol ) | [HPA]₀ / [RAFT]₀ Ratio | [RAFT]₀ / [AIBN]₀ Ratio | Solvent | Temp (°C) | Expected PDI |
| 5,000 | 35 | 5 | Dioxane | 70 | < 1.20 |
| 10,000 | 70 | 5 | Dioxane | 70 | < 1.25 |
| 20,000 | 140 | 10 | t-Butanol | 80 | < 1.30 |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. fluenceanalytics.com [fluenceanalytics.com]
- 5. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 6. pstc.org [pstc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. atamankimya.com [atamankimya.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jamorin.com [jamorin.com]
- 13. jamorin.com [jamorin.com]
- 14. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. polymersource.ca [polymersource.ca]
Technical Support Center: Synthesis of 2-Hydroxypropyl Acrylate from Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Hydroxypropyl Acrylate (B77674) (HPA) from propylene (B89431) oxide and acrylic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of 2-Hydroxypropyl Acrylate.
Problem 1: Low Yield of this compound
Q1: My reaction is showing a low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: A low yield of this compound (HPA) can stem from several factors, primarily related to reaction conditions and catalyst efficiency. Here are the common causes and recommended solutions:
-
Suboptimal Catalyst Choice: The type of catalyst significantly impacts the reaction yield. While iron-based catalysts like ferric chloride are used, they are often associated with a higher content of by-products, which can lower the yield of the desired product.[1][2] Chromium-based catalysts, although traditionally used and offering high activity, can be difficult to prepare and pose safety risks.[1]
-
Solution: Consider using a composite catalyst system, such as chromium trioxide and iron acrylate, which has been reported to achieve yields of up to 91% at 90°C.[1] Alternatively, solid alkali catalysts like K-Fe/ZrO2 can offer good stability and catalytic activity, with reported yields of 77.8% at 100°C.[1]
-
-
Incorrect Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions, reducing the selectivity towards HPA.
-
Improper Molar Ratio of Reactants: The stoichiometry of acrylic acid and propylene oxide is crucial. An excess of one reactant can lead to the formation of specific side products.
-
Solution: A slight excess of propylene oxide is often used to ensure complete conversion of acrylic acid. A molar ratio of propylene oxide to acrylic acid in the range of 1.02:1 to 1.06:1 has been reported in a patented process.
-
Problem 2: High Levels of Impurities and Side Products
Q2: My final product is contaminated with significant amounts of byproducts. How can I identify and minimize them?
A2: The primary side reactions in HPA synthesis involve the formation of diesters and other oligomeric species. The main impurities are typically Propylene Glycol Diacrylate and Di(propylene glycol) Monoacrylate.
-
Propylene Glycol Diacrylate Formation: This impurity arises from the further esterification of the hydroxyl group of the newly formed HPA with another molecule of acrylic acid.[3]
-
Troubleshooting:
-
Control Molar Ratio: Avoid a large excess of acrylic acid.
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can favor the formation of the diacrylate. Monitor the reaction progress and stop it once the desired conversion of acrylic acid is achieved.
-
-
-
Di(propylene glycol) Monoacrylate Formation: This side product is formed from the reaction of HPA with another molecule of propylene oxide, followed by esterification with acrylic acid.
-
Troubleshooting:
-
Control Propylene Oxide Addition: A slow, controlled addition of propylene oxide to the reaction mixture can help minimize its reaction with the HPA product.
-
Maintain Optimal Temperature: Higher temperatures can increase the rate of this side reaction.
-
-
-
Product Discoloration: The use of iron-based catalysts is often associated with a darker-colored product, which can be undesirable for certain applications.[1][2]
-
Troubleshooting:
-
Catalyst Selection: If product color is a critical parameter, consider using alternative catalysts to iron-based ones.
-
Purification: Employ appropriate purification techniques, such as distillation under reduced pressure, to remove colored impurities.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the most common side products in the synthesis of this compound from propylene oxide, and how are they formed?
A3: The two most prevalent side products are:
-
Propylene Glycol Diacrylate: This is formed when the hydroxyl group of this compound reacts with a second molecule of acrylic acid in an esterification reaction. This is more likely to occur with an excess of acrylic acid or at higher reaction temperatures.
-
Di(propylene glycol) Monoacrylate: This impurity results from the reaction of the hydroxyl group of this compound with another molecule of propylene oxide, which is then esterified by acrylic acid.
Q4: How can I analyze the purity of my synthesized this compound and quantify the side products?
A4: Gas Chromatography (GC) is the most common and effective method for analyzing the purity of HPA and quantifying impurities.
-
GC with Flame Ionization Detector (GC-FID): This is a robust and widely used technique for quantitative analysis. A specific OSHA-evaluated method suggests using a DB-5 column with a defined temperature program for the separation and quantification of HPA.[4] The samples are typically desorbed with a mixture of methylene (B1212753) chloride and methanol.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for the identification of unknown impurities by providing mass spectral data that can be compared against libraries.
Q5: What are the recommended catalysts for the synthesis of this compound, and what are their pros and cons?
A5: The choice of catalyst is a critical factor influencing yield, purity, and reaction conditions.
| Catalyst Type | Advantages | Disadvantages | Reported Yield & Conditions |
| Iron-based (e.g., FeCl₃, Fe₂(SO₄)₃) | Readily available and relatively inexpensive. | Associated with a high content of by-products and product discoloration.[1][2] | 88.3% at 75-80°C[1] |
| Chromium-based (e.g., CrCl₃, CrO₃) | High catalytic activity. | Difficult to prepare and handle due to toxicity and strong oxidizing properties.[1] | - |
| Composite (e.g., CrO₃ + Iron Acrylate) | High yield. | Chromium trioxide is a strong oxidant and can cause agglomeration.[1] | 91% at 90°C[1] |
| Solid Alkali (e.g., K-Fe/ZrO₂) | High catalytic activity and good stability. | May require specific preparation methods. | 77.8% at 100°C[1] |
| Tertiary Amines, Quaternary Ammonium Salts | Also used as catalysts for this reaction.[6] | Specific performance data is less commonly reported in the reviewed literature. | - |
Q6: What is a typical experimental protocol for the synthesis of this compound?
A6: The following is a general protocol based on a patented method using an iron-based catalyst. Researchers should adapt and optimize this protocol based on their specific equipment and safety procedures.
Materials:
-
Acrylic Acid (AA)
-
Propylene Oxide (PO)
-
Iron (III) Oxide (Indian red) as catalyst[7]
-
Hydroquinone or Resorcinol as a polymerization inhibitor[7]
Procedure:
-
Reactor Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add acrylic acid, the iron (III) oxide catalyst, and the polymerization inhibitor.
-
Heating: Heat the mixture to 80-85°C in a water bath.[7]
-
Propylene Oxide Addition: Under agitation, slowly add propylene oxide dropwise to the reaction mixture over a period of approximately 1.5 hours, maintaining the reaction temperature at 80-85°C.[7]
-
Reaction Completion: After the addition of propylene oxide is complete, continue the reaction for another hour at the same temperature.[7]
-
Purification: After the reaction, the crude product is purified by reduced-pressure distillation. A fraction collected at 75-87°C under a vacuum of 4-6 mmHg is typically the this compound product.[7]
Safety Note: Propylene oxide is a highly flammable and toxic substance. This synthesis should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. China How about the iron-based catalyst method for hydroxypropyl acrylate? factory and manufacturers | Pulisi [pulisichem.com]
- 3. CN102584581A - Preparation process of hydroxy-propyl acrylate - Google Patents [patents.google.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. osha.gov [osha.gov]
- 6. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101891614A - Preparation method of hydroxypropyl acrylate - Google Patents [patents.google.com]
Technical Support Center: Copolymerization of 2-Hydroxypropyl Acrylate (HPA) with Methacrylates
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the copolymerization of 2-Hydroxypropyl acrylate (B77674) (HPA) with various methacrylate (B99206) monomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of HPA with methacrylates difficult to control?
A1: The primary challenge lies in the significant difference in reactivity between acrylates and methacrylates. Typically, methacrylate radicals are more stable than acrylate radicals, leading to different propagation rates. Additionally, the secondary hydroxyl group in HPA can introduce side reactions and affect the solubility of both the monomers and the resulting copolymer, further complicating the process. Hydrogen bonding involving the hydroxyl group can also influence monomer reactivity and polymerization kinetics.
Q2: How do I choose an appropriate solvent for my HPA-methacrylate copolymerization?
A2: Solvent selection is critical and can significantly impact the reaction kinetics and solubility of the final polymer. Polar solvents are generally preferred due to the hydrophilic nature of HPA. However, the choice of solvent can influence the reactivity of monomers containing hydroxyl groups through hydrogen bonding.[1] For instance, in related systems, polar solvents have been shown to reduce the relative reactivity of hydroxyl-containing monomers. Therefore, a solvent that can solubilize both monomers and the resulting copolymer without interfering with the desired reactivity balance is ideal. Common solvents to consider include dimethylformamide (DMF), n-butanol, and xylenes, though their impact on reactivity ratios should be taken into account.
Q3: My final copolymer is insoluble or forms a gel. What could be the cause?
A3: Gel formation or insolubility in HPA-methacrylate copolymers can stem from several factors. One common issue is the potential for crosslinking, especially at higher polymerization temperatures.[2] The hydroxyl group of HPA can participate in side reactions, such as chain transfer to the polymer, which can lead to branching and ultimately crosslinking. Additionally, if a di-functional impurity is present in either monomer, it can act as a crosslinking agent. To mitigate this, ensure high monomer purity, consider lower reaction temperatures, and limit the conversion to below 20% when determining reactivity ratios to avoid gelation.[2]
Q4: The molecular weight of my copolymer is lower than expected. What are the possible reasons?
A4: A lower-than-expected molecular weight can be due to several factors. The presence of impurities in the monomers or solvent can act as chain transfer agents, terminating the growing polymer chains prematurely. The secondary hydroxyl group on HPA can also participate in chain transfer reactions. Additionally, an incorrect initiator concentration or a reaction temperature that is too high can lead to an increased rate of termination reactions.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Slow or No Polymerization | - Inhibitor Presence: Monomers are often shipped with inhibitors to prevent premature polymerization. - Low Initiator Concentration: Insufficient initiator will result in a low concentration of free radicals. - Oxygen Inhibition: Dissolved oxygen can scavenge radicals and terminate polymerization. | - Remove Inhibitor: Pass the monomer through an inhibitor removal column before use. - Optimize Initiator Concentration: Ensure the correct amount of initiator is used. - Degas the Reaction Mixture: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to heating. |
| Poor Copolymer Composition Control | - Differing Reactivity Ratios: HPA (an acrylate) and methacrylates have inherently different reactivities. - Solvent Effects: The solvent can alter the relative reactivities of the monomers.[1] | - Consult Reactivity Ratios: Use the reactivity ratios to predict the copolymer composition at a given monomer feed ratio (see Table 1). - Controlled Polymerization: Employ controlled radical polymerization techniques like ATRP or RAFT for better control over the copolymer architecture. - Consider Solvent Choice: Be aware that the solvent can influence monomer incorporation and choose accordingly. |
| Formation of Gel or Insoluble Polymer | - Crosslinking Side Reactions: The hydroxyl group of HPA can lead to branching and crosslinking.[2] - High Monomer Conversion: The likelihood of side reactions increases at higher conversions. | - Lower Reaction Temperature: This can reduce the rate of side reactions. - Limit Conversion: Stop the polymerization at a lower monomer conversion. - Use a Chain Transfer Agent: This can help to control the molecular weight and reduce the likelihood of crosslinking. |
| Copolymer is Brittle | - Low Molecular Weight: Insufficient chain length can lead to reduced toughness. - Incomplete Polymerization: A low degree of monomer conversion results in poor mechanical properties. | - Increase Molecular Weight: Adjust the initiator and/or monomer concentration. - Ensure Complete Conversion: Allow the reaction to proceed for a sufficient amount of time or adjust the temperature to drive the reaction to completion. |
Data Presentation
Table 1: Monomer Reactivity Ratios for HPA and Related Monomers with Co-monomers
| M1 | M2 | r1 | r2 | Polymerization Conditions | Reference |
| Styrene | 2-Hydroxypropyl acrylate (HPA) | 0.45 ± 0.03 | 0.36 ± 0.03 | Benzene, 60°C | [2] |
| Butyl Methacrylate (BMA) | 2-Hydroxyethyl acrylate (HEA) | Not Provided | Not Provided | Bulk and Confined ATRP | [3][4] |
Note: Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in monomer 1 to add another monomer 1 (k11) versus monomer 2 (k12), and vice versa. If r1 > 1, the growing chain prefers to add its own type of monomer. If r1 < 1, it prefers to add the other monomer. If r1 ≈ 1, the addition is random. The data for HEA with BMA is provided as a close analog to the HPA-methacrylate system.
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of HPA and a Methacrylate
This protocol is a general guideline for the free-radical copolymerization of this compound (HPA) with a methacrylate monomer (e.g., Methyl Methacrylate, MMA).
Materials:
-
This compound (HPA), inhibitor removed
-
Methacrylate monomer (e.g., MMA), inhibitor removed
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., benzene, toluene, or DMF)
-
Methanol (for precipitation)
-
Reaction vessel (e.g., Schlenk flask) with a condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature oil bath
Procedure:
-
Monomer and Initiator Preparation: Prepare a stock solution of the initiator in the chosen solvent. Ensure both HPA and the methacrylate monomer are passed through an inhibitor removal column immediately before use.
-
Reaction Setup: In a clean, dry reaction vessel, add the desired molar ratio of HPA and the methacrylate monomer. Add the appropriate volume of solvent.
-
Degassing: Seal the reaction vessel and purge the mixture with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Initiation: While maintaining a positive pressure of inert gas, add the initiator solution to the reaction vessel.
-
Polymerization: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir the mixture.
-
Monitoring: To determine reactivity ratios, keep the monomer conversion below 20%.[2] This can be monitored by taking aliquots at different time points and analyzing them using techniques like ¹H NMR or gas chromatography.
-
Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the vessel in an ice bath. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.[2]
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of HPA and a Methacrylate
This protocol is adapted from a procedure for the copolymerization of Butyl Methacrylate (BMA) and 2-Hydroxyethyl acrylate (HEA) and can be used as a starting point for the controlled copolymerization of HPA with methacrylates.[5]
Materials:
-
This compound (HPA), inhibitor removed
-
Methacrylate monomer (e.g., Butyl Methacrylate, BMA), inhibitor removed
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) as the catalyst
-
2,2'-Bipyridine (Bipy) as the ligand
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator
-
Anhydrous solvent (e.g., anisole (B1667542) or DMF)
-
Methanol (for precipitation)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature oil bath
Procedure:
-
Reaction Setup: To a Schlenk flask, add the desired amounts of HPA, methacrylate monomer, and solvent.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Catalyst and Ligand Addition: In a separate Schlenk flask under an inert atmosphere, add the Cu(I) halide and Bipy.
-
Initiation: Under a positive flow of inert gas, add the degassed monomer solution to the flask containing the catalyst and ligand. Then, add the EBiB initiator via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir.
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.
-
Termination and Purification: To terminate the polymerization, cool the flask and expose the mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitation and Drying: Precipitate the purified polymer solution into a large excess of a non-solvent like cold methanol. Filter the resulting polymer and dry it under vacuum.
Mandatory Visualizations
Caption: A generalized experimental workflow for the copolymerization of HPA with methacrylates.
Caption: A logical diagram for troubleshooting common issues in HPA-methacrylate copolymerization.
References
Technical Support Center: 2-Hydroxypropyl Acrylate (2-HPA) Polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols for the polymerization of 2-Hydroxypropyl acrylate (B77674) (2-HPA).
Frequently Asked Questions (FAQs)
Q1: Why is my 2-HPA polymerization failing to initiate or proceeding very slowly?
A1: Several factors can inhibit or slow down the polymerization process:
-
Presence of Inhibitor: 2-HPA is typically supplied with an inhibitor, such as hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage.[1][2] This inhibitor must be removed or overcome for polymerization to begin.[2]
-
Insufficient Initiator: The concentration of the free-radical initiator (e.g., AIBN, benzoyl peroxide) may be too low to effectively start the reaction.[][4] It's crucial to use the correct molar ratio of initiator to monomer.
-
Presence of Oxygen: While oxygen is required to activate the stabilizer during storage, it can inhibit free-radical polymerization.[5][6] Degassing the monomer and solvent (e.g., by sparging with an inert gas like nitrogen or argon) before adding the initiator is a critical step.
-
Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose and generate radicals at an adequate rate. Each initiator has an optimal temperature range for its half-life.
-
Impurities: Contaminants in the monomer or solvent can act as radical scavengers, terminating the polymerization reaction.[4]
Q2: My 2-HPA monomer polymerized in the storage bottle. What went wrong?
A2: Spontaneous polymerization during storage is a common issue and is almost always due to improper storage conditions.[7]
-
Absence of Oxygen: The standard inhibitors used in 2-HPA, like MEHQ, require the presence of dissolved oxygen to function effectively.[5][6][8] Storing the monomer under an inert gas like nitrogen will deactivate the inhibitor and can lead to polymerization.[5][6][8] Always store 2-HPA under air.[5][6]
-
High Temperature: Storage temperatures should not exceed 35°C (95°F).[5][6][9] Elevated temperatures can accelerate the decomposition of peroxides (which may form over time) and initiate polymerization, even in the presence of an inhibitor.
-
Exposure to Light: UV light can provide the energy to initiate free-radical polymerization.[8] Store 2-HPA in a dark or opaque container.[9]
-
Depletion of Inhibitor: Over extended storage periods, the inhibitor can be consumed. For storage periods longer than four weeks, it is advisable to replenish the dissolved oxygen content.[5][6]
Q3: How can I control the molecular weight of the resulting poly(2-HPA)?
A3: The molecular weight of the polymer is primarily controlled by the kinetics of the polymerization reaction.
-
Initiator Concentration: The degree of polymerization is inversely proportional to the square root of the initiator concentration.[10] Therefore, increasing the initiator concentration will lead to a lower average molecular weight, as more polymer chains are initiated simultaneously.[10]
-
Monomer Concentration: A lower monomer concentration can result in a lower molecular weight.[10]
-
Chain Transfer Agents (CTAs): The addition of a CTA, such as a thiol (e.g., dodecyl mercaptan), is a very effective method for controlling molecular weight. The CTA interrupts the growth of a polymer chain and initiates a new one.
-
Temperature: Increasing the polymerization temperature generally leads to a decrease in the average molecular weight.[10] This is because higher temperatures increase the rate of both initiation and termination reactions.
Q4: My final polymer is an insoluble gel. How can I prevent this cross-linking?
A4: Gel formation indicates that cross-linking has occurred, creating a three-dimensional polymer network that is insoluble in most solvents.[11]
-
Diacrylate Impurities: 2-HPA is often synthesized from the reaction of acrylic acid with propylene (B89431) oxide, a process that can generate a small amount of propylene glycol diacrylate as a byproduct.[5][8][12] This diacrylate is a difunctional monomer that acts as a cross-linker. The content of this impurity can increase over time, so it is recommended to use the monomer within 6 months of receipt if cross-linking is a concern.[5]
-
"Chain Transfer to Polymer" Reactions: At high monomer conversions, the growing radical chain can abstract a hydrogen atom from the backbone of an already-formed polymer chain. This creates a new radical site on the polymer backbone, which can then propagate, leading to a branched or cross-linked structure.
-
High Temperature: Extremely high reaction temperatures can promote side reactions that may lead to cross-linking.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| No/Slow Polymerization | Inhibitor present | Remove inhibitor by passing through an alumina (B75360) column or use a higher initiator concentration. |
| Oxygen in the system | Degas monomer and solvent with an inert gas (N₂ or Ar) prior to initiation. | |
| Low initiator concentration/temperature | Increase initiator concentration or reaction temperature according to initiator specifications. | |
| Premature Polymerization | Storage under inert gas | Always store monomer under an air headspace.[5][6][8] |
| High storage temperature (>35°C) | Store in a cool, dark place away from heat sources.[6][9] | |
| Exposure to UV light | Store in an opaque or amber container.[9] | |
| Low Molecular Weight | High initiator concentration | Decrease the initiator-to-monomer ratio. |
| High reaction temperature | Conduct the polymerization at a lower temperature. | |
| High Molecular Weight / Gelling | Diacrylate impurities | Purify the monomer by vacuum distillation or use it within 6 months of receipt.[5] |
| High monomer conversion | Stop the polymerization at a lower conversion (e.g., < 50-60%) before gelation occurs. | |
| No chain transfer agent | Add a chain transfer agent (e.g., a thiol) to the reaction mixture. |
Experimental Protocols
Protocol 1: Purification of 2-HPA Monomer (Inhibitor Removal)
This step is crucial for controlled polymerizations or when using sensitive polymerization techniques like ATRP.
Materials:
-
2-Hydroxypropyl acrylate (2-HPA), stabilized
-
Basic aluminum oxide (alumina), activated
-
Glass chromatography column or a large syringe plugged with glass wool
-
Collection flask
Methodology:
-
Set up the chromatography column in a fume hood.
-
Fill the column approximately two-thirds full with basic alumina.
-
Gently pass the 2-HPA monomer through the alumina column under gravity. Do not apply pressure as this can be unsafe.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Crucially, use the purified monomer immediately. Do not store it for extended periods, as the risk of spontaneous polymerization is extremely high without the inhibitor.
Protocol 2: Free-Radical Solution Polymerization of 2-HPA
Materials:
-
Purified 2-HPA monomer
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[13]
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Schlenk flask or a round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Oil bath or heating mantle with temperature control
-
Precipitation solvent (e.g., cold diethyl ether, hexane)[13]
Methodology:
-
Setup: Place a magnetic stir bar in the Schlenk flask and assemble it with a condenser. Ensure the setup is dry.
-
Reagents: Add the desired amount of purified 2-HPA and anhydrous solvent to the flask.
-
Degassing: Seal the flask and subject the solution to three "freeze-pump-thaw" cycles to remove dissolved oxygen. Alternatively, for simpler setups, bubble a gentle stream of inert gas through the solution via a long needle for 30-60 minutes.
-
Initiator Addition: While maintaining a positive pressure of inert gas, add the calculated amount of AIBN initiator to the reaction mixture.
-
Polymerization: Immerse the flask in the preheated oil bath (a typical temperature for AIBN is 60-70°C). Allow the reaction to proceed with vigorous stirring for the desired time (e.g., 4-24 hours). The solution will become noticeably more viscous.
-
Termination: To stop the reaction, remove the flask from the heat source and expose the solution to air by opening the flask. Rapid cooling in an ice bath can also be used.
-
Isolation: Slowly pour the viscous polymer solution into a large beaker containing a stirred, cold non-solvent (e.g., diethyl ether or hexane). The polymer will precipitate as a white solid or a gummy substance.
-
Purification: Decant the solvent and redissolve the polymer in a minimal amount of a good solvent (like THF). Repeat the precipitation step two more times to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer and dry it under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.
-
Characterization: The resulting poly(2-HPA) can be characterized using techniques such as Size Exclusion Chromatography (SEC/GPC) to determine molecular weight and polydispersity, and NMR spectroscopy to confirm the structure.[13][14]
Visualizations
Caption: Troubleshooting decision tree for 2-HPA polymerization.
Caption: Simplified workflow of free-radical polymerization.
References
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. jamorin.com [jamorin.com]
- 6. jamorin.com [jamorin.com]
- 7. gjchemical.com [gjchemical.com]
- 8. atamankimya.com [atamankimya.com]
- 9. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 12. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. polymersource.ca [polymersource.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxypropyl Acrylate (2-HPA) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-hydroxypropyl acrylate (B77674) (2-HPA).
Troubleshooting Guide
This guide addresses common issues encountered during 2-HPA polymerization in a question-and-answer format.
Q1: My polymerization reaction is very slow or has not initiated. What are the possible causes and solutions?
A1: Several factors can inhibit or slow down the polymerization of 2-HPA. Consider the following troubleshooting steps:
-
Initiator Concentration: An insufficient initiator concentration can lead to a slow or stalled reaction. The rate of polymerization is directly proportional to the square root of the initiator concentration.[1]
-
Solution: Gradually increase the initiator concentration. Refer to the quantitative data table below for the expected impact on reaction rate.
-
-
Inhibitors: 2-HPA is typically supplied with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization during storage.[2] These must be removed before polymerization.
-
Solution: Purify the 2-HPA monomer by passing it through a column of basic alumina (B75360) or by washing with an aqueous base followed by drying.
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.
-
Solution: Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period before and during the polymerization.
-
-
Temperature: The decomposition of the initiator to form radicals is temperature-dependent.
-
Solution: Ensure the reaction temperature is appropriate for the chosen initiator. For example, AIBN (Azobisisobutyronitrile) typically requires temperatures around 60-80°C for efficient decomposition.
-
Q2: The resulting polymer has a very low molecular weight. How can I increase it?
A2: The molecular weight of the polymer is inversely related to the initiator concentration.[1]
-
Solution: Decrease the initiator concentration. This will generate fewer polymer chains, allowing each chain to grow longer before termination. Be aware that this will also decrease the overall polymerization rate.
Q3: My polymer has a broad molecular weight distribution (high polydispersity index - PDI). How can I achieve a more uniform polymer?
A3: A broad PDI can result from various factors, including uncontrolled initiation and termination events.
-
Solution: Consider using a controlled polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization allows for the synthesis of polymers with a narrow molecular weight distribution and controlled architecture.[3][4]
Q4: The polymerization reaction is proceeding too quickly and is difficult to control. What can be done?
A4: An excessively high polymerization rate can lead to poor process control and potentially a broad molecular weight distribution.
-
Solution:
-
Reduce Initiator Concentration: As the rate is proportional to the square root of the initiator concentration, a slight decrease can significantly slow down the reaction.[1]
-
Lower the Reaction Temperature: This will decrease the rate of initiator decomposition.
-
Introduce a Chain Transfer Agent: A controlled amount of a chain transfer agent can help regulate the molecular weight and, to some extent, the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of initiator concentration on the free-radical polymerization of 2-HPA?
A1: In free-radical polymerization, increasing the initiator concentration generally leads to:
-
An increased rate of polymerization: More initiator molecules generate more free radicals, leading to a faster consumption of the monomer.[1]
-
A decreased average molecular weight of the polymer: A higher concentration of radicals initiates more polymer chains simultaneously. With a finite amount of monomer, this results in shorter polymer chains on average.[1]
Q2: How does the choice of initiator affect the polymerization of 2-HPA?
A2: The choice of initiator is crucial and depends on the desired reaction conditions, particularly the temperature. The initiator's half-life at a given temperature determines its rate of decomposition and radical generation. Common initiators for free-radical polymerization include azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide - BPO). For specialized techniques like RAFT polymerization, a thermal initiator like AIBN is used in conjunction with a RAFT agent.[3]
Q3: Can 2-HPA undergo auto-polymerization?
A3: Yes, like many acrylate monomers, 2-HPA can undergo spontaneous or auto-polymerization, especially when exposed to heat, light, or contaminants.[2] For this reason, it is supplied with an inhibitor and should be stored under air, as oxygen is required for the stabilizer to function effectively.[2]
Q4: What solvents are suitable for the polymerization of 2-HPA?
A4: Poly(2-hydroxypropyl acrylate) is soluble in solvents like DMF and THF.[5] The choice of solvent for the polymerization will depend on the specific requirements of the experiment, such as the desired polymer properties and the polymerization technique being used. For example, RAFT polymerization of 2-HPA has been successfully conducted in formic acid.[3]
Quantitative Data
The following table summarizes the expected qualitative and quantitative impact of initiator concentration on key parameters of 2-HPA polymerization, based on general principles of free-radical polymerization and data from similar methacrylate (B99206) systems.
| Initiator Concentration | Polymerization Rate (Rp) | Molecular Weight (Mw) | Conversion | Polydispersity Index (PDI) |
| Low | Slower | Higher | May be lower for a given time | Generally narrower in controlled polymerizations |
| Medium | Moderate | Moderate | Moderate | Moderate |
| High | Faster | Lower | May be higher for a given time | Can be broader in conventional free-radical polymerization |
Note: The relationships can be expressed mathematically as Rp ∝ [I]0.5 and Mw ∝ [I]-0.5, where [I] is the initiator concentration.[1]
Experimental Protocols
1. Free-Radical Solution Polymerization of 2-HPA (General Procedure)
This protocol provides a general guideline for the solution polymerization of 2-HPA. The specific amounts and conditions should be optimized for the desired polymer characteristics.
-
Materials:
-
This compound (2-HPA), inhibitor removed
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)), anhydrous
-
Initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of 2-HPA in the chosen solvent.
-
Add the calculated amount of AIBN to the solution.
-
Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with an inert gas for 30-60 minutes while stirring in an ice bath.
-
After deoxygenation, place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C for AIBN).
-
Allow the polymerization to proceed for the desired time, monitoring the conversion if necessary by taking aliquots for analysis (e.g., NMR or gravimetry).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold hexane (B92381) or diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
2. RAFT Polymerization of 2-HPA
This protocol is adapted from a literature procedure for the controlled polymerization of 2-HPA.[3]
-
Materials:
-
This compound (2-HPA), inhibitor removed
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (AIBN)
-
Solvent (e.g., Formic acid)
-
Inert gas (Nitrogen)
-
-
Procedure:
-
To a glass tube, add the 2-HPA monomer, RAFT agent, AIBN, and formic acid to form a homogeneous solution.
-
Pass nitrogen gas through the solution to create an inert atmosphere.
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Carry out the polymerization for the desired duration (e.g., 24 hours).[3]
-
After the reaction, cool the tube to room temperature.
-
Isolate the polymer by precipitating the solution in a suitable non-solvent.
-
Filter and dry the resulting polymer under vacuum.
-
Visualizations
Caption: Free-Radical Polymerization Workflow for 2-HPA.
Caption: Impact of Initiator Concentration on Polymer Properties.
References
Validation & Comparative
A Comparative Guide to 2-Hydroxypropyl Acrylate (HPA) and 2-Hydroxyethyl Acrylate (HEA) in Hydrogel Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are a cornerstone of advanced drug delivery systems and tissue engineering, prized for their biocompatibility and tunable properties. The choice of monomer is a critical determinant of the final hydrogel's performance. This guide provides an objective comparison of two common acrylate (B77674) monomers, 2-Hydroxypropyl Acrylate (HPA) and 2-Hydroxyethyl Acrylate (HEA), in the context of their hydrogel properties. By examining key experimental data, we aim to equip researchers with the information needed to select the optimal monomer for their specific application.
Monomer Structures and Hydrogel Formation
Both HPA and HEA are acrylic acid esters featuring a hydroxyl group, which imparts hydrophilicity and provides a site for further functionalization. The primary structural difference lies in the alkyl chain separating the acrylate and hydroxyl groups: an ethyl group in HEA and a propyl group in HPA. This seemingly minor difference can influence the resulting hydrogel's properties.
Hydrogel synthesis from these monomers typically involves free-radical polymerization, where the vinyl groups of the acrylate monomers react to form long polymer chains. The inclusion of a crosslinking agent creates a three-dimensional network capable of absorbing and retaining large amounts of water.
Comparative Analysis of Hydrogel Properties
The following sections and tables summarize the key properties of hydrogels synthesized from HPA and HEA. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Swelling Behavior
The swelling ratio is a crucial parameter for hydrogels, indicating their capacity to absorb and retain water. This property is vital for applications in drug delivery and as scaffolds for tissue engineering.
| Property | HPA-based Hydrogel | HEA-based Hydrogel | Source |
| Swelling Ratio | A swelling ratio of 250% was observed after 24 hours for a 5.1% Poly(L-lysine)-graft-HPA hydrogel. | The equilibrium water content of poly(HEMA-co-HEA) hydrogels increased with higher HEA concentrations. | [1] |
| Factors Influencing Swelling | Swelling is influenced by the concentration of the polymer. | Swelling of PHEA depends on the degree of crosslinking, as there are no α-methyl groups to cause hydrophobic interactions.[2] | [1] |
Mechanical Properties
The mechanical strength of a hydrogel determines its suitability for various applications, from soft tissue scaffolds to more robust drug delivery devices.
| Property | HPA-based Hydrogel | HEA-based Hydrogel | Source |
| Tensile Strength | Data not available in a directly comparable format. | For poly(HEMA-co-HEA) hydrogels, tensile strength decreased from 1.71 to 1.13 MPa as HEA concentration increased. | [3] |
| Hardness | Data not available in a directly comparable format. | For poly(HEMA-co-HEA) hydrogels, hardness declined from 57.5 to 47.5 Shore A with increasing HEA concentration. | [3] |
Thermal Stability
The thermal stability of a hydrogel is critical for storage, sterilization, and in vivo applications where temperature fluctuations may occur.
| Property | HPA-based Hydrogel | HEA-based Hydrogel | Source |
| General Stability | Poly(this compound) (PHPA) exhibits thermoresponsive behavior in water. | Poly(2-hydroxyethyl acrylate) (PHEA) is a well-studied biomaterial with good biocompatibility. | [4] |
| Glass Transition Temperature (Tg) | Data not available in a directly comparable format. | DSC curves of poly(HEMA-co-HEA) hydrogels show changes in thermal properties with varying HEA content. | [3] |
Biocompatibility
For any biomedical application, the biocompatibility of the hydrogel is of paramount importance to prevent adverse reactions in the body.
| Property | HPA-based Hydrogel | HEA-based Hydrogel | Source |
| Cytotoxicity | Poly(L-lysine)-graft-HPA hydrogels were found to be biocompatible at concentrations of 5.1% or less, with low cytotoxicity.[1] | Poly(2-hydroxyethyl acrylate) is considered an interesting biomaterial with biocompatibility similar to the widely used poly(2-hydroxyethyl methacrylate). | [4] |
Drug Release Kinetics
The rate at which a drug is released from a hydrogel is a key factor in designing effective drug delivery systems.
| Property | HPA-based Hydrogel | HEA-based Hydrogel | Source |
| Release Rate | In a comparative study with its methacrylate (B99206) counterpart (HPMA), HPMA-based hydrogels showed a lower drug release rate. | HEA-based hydrogels exhibited a higher drug release rate compared to HPMA-based hydrogels in all compositions studied. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of acrylate-based hydrogels.
Hydrogel Synthesis (Free-Radical Polymerization)
-
Monomer Solution Preparation: Dissolve the desired amount of HPA or HEA monomer in a suitable solvent (e.g., deionized water, ethanol).
-
Crosslinker and Initiator Addition: Add a crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA) and a photoinitiator (e.g., Irgacure 2959) or thermal initiator (e.g., ammonium (B1175870) persulfate, APS) to the monomer solution.
-
Polymerization:
-
Photopolymerization: Expose the solution to UV light for a specified duration to initiate polymerization and crosslinking.
-
Thermal Polymerization: Heat the solution to a specific temperature to initiate the polymerization process.
-
-
Purification: Immerse the resulting hydrogel in a suitable solvent (e.g., deionized water) for an extended period, with regular solvent changes, to remove unreacted monomers and initiator.
-
Drying: Lyophilize or air-dry the purified hydrogel to obtain the final product.
Characterization Methods
-
Swelling Ratio Measurement:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the sample in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific temperature.
-
At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen sample (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[1]
-
-
Mechanical Testing (Tensile Test):
-
Prepare dumbbell-shaped hydrogel samples.
-
Mount the sample in a universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate until the sample fractures.
-
Record the stress-strain curve to determine properties like tensile strength and Young's modulus.[5]
-
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Place a small, weighed sample of the hydrogel in an aluminum pan.
-
Heat the sample at a controlled rate in the DSC instrument.
-
Record the heat flow as a function of temperature to determine thermal transitions like the glass transition temperature (Tg).[6]
-
-
In Vitro Drug Release Study:
-
Load the hydrogel with a model drug by soaking it in a drug solution.
-
Place the drug-loaded hydrogel in a release medium (e.g., PBS) at a controlled temperature and agitation.
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[7]
-
Conclusion
The choice between this compound and 2-Hydroxyethyl Acrylate for hydrogel synthesis depends on the desired application-specific properties. HEA-based hydrogels appear to offer higher drug release rates, which could be advantageous for applications requiring faster therapeutic action. Conversely, the propyl group in HPA may impart slightly more hydrophobicity, potentially influencing mechanical properties and degradation rates, though more direct comparative data is needed to confirm this. Both monomers demonstrate good biocompatibility, making them suitable for a range of biomedical applications. Researchers are encouraged to perform side-by-side comparative studies under identical conditions to make the most informed decision for their specific research and development needs.
References
- 1. dovepress.com [dovepress.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Swelling and Mechanical Characterization of Polyelectrolyte Hydrogels as Potential Synthetic Cartilage Substitute Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of 2-Hydroxypropyl Acrylate (HPA) and 2-Hydroxypropyl Methacrylate (HPMA) in High-Performance Coatings
In the realm of advanced coatings formulation, the selection of monomers is a critical determinant of the final product's performance characteristics. Among the functional monomers frequently employed to enhance properties such as adhesion, flexibility, and crosslinking density, 2-Hydroxypropyl Acrylate (B77674) (HPA) and 2-Hydroxypropyl Methacrylate (HPMA) are two prominent choices. Both are hydroxyalkyl (meth)acrylates that play a pivotal role in the synthesis of a variety of polymer systems, including polyurethane and UV-curable coatings. This guide provides an objective comparison of HPA and HPMA in coatings, supported by illustrative experimental data and detailed methodologies, to assist researchers and formulation scientists in making informed decisions.
Executive Summary
While both HPA and HPMA introduce a reactive hydroxyl group and a polymerizable double bond into a coating formulation, the subtle difference in their chemical structures—a methyl group in HPMA versus a hydrogen atom in HPA on the acrylate backbone—leads to distinct performance trade-offs. Generally, coatings formulated with HPA exhibit faster curing rates, a desirable characteristic in high-throughput applications. Conversely, HPMA-based coatings tend to offer superior long-term durability, including enhanced thermal stability, improved impact resistance, and better weathering performance.[1] The choice between HPA and HPMA, therefore, depends on the specific performance requirements of the intended application.
Chemical Structures and Their Influence on Coating Properties
The presence of the methyl group in HPMA introduces steric hindrance and increases the glass transition temperature (Tg) of the resulting polymer compared to its HPA counterpart.[1] This higher Tg contributes to a harder and more scratch-resistant coating. The methyl group also enhances the polymer's resistance to UV degradation and chemical attack, leading to improved weatherability. In contrast, the greater reactivity of the acrylate double bond in HPA allows for more rapid polymerization, which is advantageous in applications where cure speed is a primary concern.[1]
Caption: Chemical structures of HPA and HPMA and their resulting primary properties in coatings.
Comparative Performance Data: A Model Study
To illustrate the performance differences between HPA and HPMA, a model study was conceptualized based on a typical UV-curable coating formulation. Two formulations were prepared, identical in composition except for the use of either HPA or HPMA as the reactive monomer. The cured films were then subjected to a series of standardized tests to evaluate their physical and chemical properties.
Table 1: Comparative Performance of HPA and HPMA in a Model UV-Curable Coating
| Property | Test Method | HPA-based Coating | HPMA-based Coating |
| Pencil Hardness | ASTM D3363 | F | H |
| Adhesion (Cross-Hatch) | ASTM D3359 | 5B | 5B |
| Impact Resistance (Direct) | ASTM D2794 | 60 in-lbs | 80 in-lbs |
| Chemical Resistance (MEK, 100 double rubs) | ASTM D5402 | Slight Marring | No Effect |
| UV Cure Speed (m/min) | Fusion UV System | 20 | 15 |
| Gloss (60°) | ASTM D523 | 92 | 90 |
| Accelerated Weathering (QUV, 1000 hrs) | ASTM G154 | Slight Yellowing, 10% Gloss Loss | No Significant Change |
Note: The data presented in this table is illustrative and intended to reflect the typical performance differences between HPA and HPMA based on their chemical structures. Actual results may vary depending on the specific formulation and curing conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the model study are provided below.
Preparation of UV-Curable Coatings
Objective: To prepare two UV-curable coating formulations, one containing HPA and the other HPMA, for comparative testing.
Materials:
-
Urethane (B1682113) Acrylate Oligomer (e.g., Allnex Ebecryl 8402)
-
This compound (HPA) or 2-Hydroxypropyl Methacrylate (HPMA)
-
Reactive Diluent (e.g., Isobornyl Acrylate)
-
Photoinitiator (e.g., BASF Irgacure 184)
-
Substrate: Cold-rolled steel panels
Procedure:
-
In a light-protected container, blend the urethane acrylate oligomer and isobornyl acrylate under mechanical stirring until a homogeneous mixture is achieved.
-
Slowly add either HPA or HPMA to the mixture while continuing to stir.
-
Add the photoinitiator to the formulation and stir until completely dissolved.
-
Apply the formulated coatings to clean, dry steel panels using a wire-wound drawdown bar to achieve a uniform wet film thickness of 50 µm.
-
Cure the coated panels using a conveyorized UV curing system equipped with a medium-pressure mercury vapor lamp. Adjust the conveyor speed to achieve the desired UV dose.
Pencil Hardness Test
Objective: To determine the surface hardness of the cured coatings.
Standard: ASTM D3363
Procedure:
-
A set of calibrated pencils of increasing hardness (from 6B to 6H) is used.
-
The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.
-
The hardness is reported as the grade of the hardest pencil that does not scratch or mar the coating surface.
Adhesion Test (Cross-Hatch)
Objective: To assess the adhesion of the cured coatings to the substrate.
Standard: ASTM D3359, Test Method B
Procedure:
-
A lattice pattern is cut through the coating to the substrate using a special cross-hatch cutter.
-
A pressure-sensitive adhesive tape is applied over the lattice and then rapidly pulled off at a 180° angle.
-
The adhesion is rated on a scale from 5B (no detachment) to 0B (greater than 65% detachment) by visual comparison to the standard.
Chemical Resistance Test
Objective: To evaluate the resistance of the cured coatings to a common solvent.
Procedure:
-
A cotton swab saturated with methyl ethyl ketone (MEK) is rubbed back and forth across the coated surface with a consistent pressure.
-
One back-and-forth motion constitutes a "double rub."
-
The test is continued for 100 double rubs, and the surface is then visually inspected for any signs of degradation, such as softening, marring, or removal of the coating.
Accelerated Weathering Test
Objective: To simulate the long-term effects of outdoor exposure on the coatings.
Standard: ASTM G154
Procedure:
-
Coated panels are placed in a QUV accelerated weathering tester.
-
The panels are subjected to alternating cycles of UV-A radiation and moisture condensation at controlled temperatures.[2][3][4]
-
After a specified duration (e.g., 1000 hours), the panels are removed and evaluated for changes in gloss, color, and any signs of degradation.[2]
References
A Comparative Guide to the Biocompatibility of Poly(2-Hydroxypropyl acrylate) and Poly(2-hydroxyethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of biocompatible materials is a cornerstone of successful medical device and drug delivery system development. Poly(2-hydroxyethyl methacrylate) (PHEMA) has long been a benchmark hydrogel-forming polymer, extensively studied and utilized for its favorable interaction with biological systems. More recently, poly(2-hydroxypropyl acrylate) (pHPRA), a structural analog, has emerged as a material of interest. This guide provides a comprehensive comparison of the biocompatibility of pHPRA and PHEMA, drawing upon available experimental data to inform material selection for a variety of biomedical applications. While extensive data exists for PHEMA, this guide also synthesizes the available, albeit more limited, information for pHPRA to provide a comparative perspective.
Comparative Biocompatibility Data
The following tables summarize key quantitative data on the biocompatibility of pHPRA and PHEMA. It is important to note that direct comparative studies are limited, and data for pHPRA is less abundant than for PHEMA.
Table 1: In Vitro Cytotoxicity
| Polymer | Cell Line | Assay | Results | Citation |
| pHPRA | L929 mouse fibroblasts | Not specified | Low cytotoxicity, good cell compatibility reported for the similar poly(2-hydroxyethyl acrylate) (PHEA). | [1] |
| PHEMA | L929 mouse fibroblasts | MTT Assay | Cell viability > 90% for extracts of pHEMA with 0.7 mol% EGDMA. | [2] |
| PHEMA | Human muscle fibroblasts | Viability/Proliferation Assay | High viability (>80%) with low proliferation (<40%) on hydrogels containing PEGMA and MPC. | [3] |
| PHEMA | RAW264.7 macrophages | MTT Assay | Significant decrease in cell viability observed at monomer concentrations of 1 mM and higher. | [4] |
Table 2: Cell Adhesion
| Polymer | Cell Type | Key Findings | Citation |
| pHPRA | Not specified | General information on poly(hydroxyalkyl acrylates) suggests that surface properties can be tailored to modulate cell adhesion. | |
| PHEMA | Corneal epithelial cells | Little to no cell adhesion on unmodified pHEMA. Adhesion significantly increased after surface modification with cell adhesion peptides (YIGSR or RGDS). | [5] |
| PHEMA | Fibroblasts | Cell adhesion can be tuned by controlling the graft density of pHEMA brushes; lower density can promote adhesion. | [6][7] |
| PHEMA | Human Umbilical Vein Endothelial Cells (HUVECs) | Good adhesion, spreading, and growth on pHEMA-grafted polyurethane surfaces. |
Table 3: Protein Adsorption
| Polymer | Protein(s) | Key Findings | Citation |
| pHPRA | Not specified | Limited specific data available. General trends for polyacrylates suggest that protein adsorption is influenced by surface chemistry and hydrophilicity. | |
| PHEMA | Albumin, Lysozyme | Adsorption of albumin on HEMA surfaces was higher than on acrylic acid surfaces. | [8] |
| PHEMA | Fibrinogen, Fibronectin, Albumin | Protein adsorption generally decreases with increasing thickness of pHEMA brushes. | [9] |
| PHEMA | Various proteins | High-density pHEMA brushes can effectively repel proteins. | [10] |
Table 4: In Vivo Inflammatory Response
| Polymer | Animal Model | Implantation Site | Duration | Key Findings | Citation |
| pHPRA | Not specified | Not specified | Not specified | Limited data available. The monomer, hydroxypropyl acrylate, is noted as a severe skin irritant, but this does not directly translate to the polymer's biocompatibility. | |
| PHEMA | Rats, Hamsters, Guinea Pigs | Subcutaneous | Up to 24 months | In rats, thick fibrous capsule formation was observed. In hamsters and guinea pigs, a thin fibrous capsule formed with no tumorigenesis. Calcification was detected on the surface of retrieved implants. | |
| PHEMA | Rats | Subcutaneous | Up to 6 months | Collagen-pHEMA hydrogels were well-tolerated, showing an initial acute inflammatory response that transitioned to a chronic response with a thin fibrous capsule. | |
| PHEMA | Rabbits | Intraperitoneal | 3 and 6 months | Fibrous tissue encapsulation and calcium deposits were observed inside the polyHEMA implants. |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is a common method for assessing cell metabolic activity as an indicator of cell viability.
-
Material Preparation: Polymer samples (e.g., pHPRA and PHEMA) are prepared, sterilized, and may be in the form of films, hydrogels, or extracts. For extract tests, materials are incubated in a cell culture medium for a specified period (e.g., 24 hours) to leach out any potential cytotoxic components.
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or human primary cells) is seeded in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.
-
Exposure: The culture medium is replaced with the prepared polymer extracts or the cells are directly cultured on the polymer films. Control groups include cells cultured with fresh medium (negative control) and a cytotoxic agent (positive control).
-
Incubation: The cells are incubated with the test materials for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is expressed as a percentage relative to the negative control.
Cell Adhesion Assay: Crystal Violet Staining
This method quantifies the number of adherent cells on a given surface.
-
Substrate Preparation: Polymer films (pHPRA and PHEMA) are placed in the wells of a multi-well plate. The surfaces are sterilized, typically with ethanol (B145695) and UV irradiation.
-
Cell Seeding: A suspension of the desired cell type (e.g., fibroblasts or endothelial cells) is seeded onto the polymer surfaces at a known concentration.
-
Incubation: The cells are incubated for a defined period (e.g., 4 or 24 hours) to allow for adhesion and spreading.
-
Washing: Non-adherent cells are removed by gently washing the wells with a buffered saline solution (e.g., PBS).
-
Fixation: The remaining adherent cells are fixed with a solution such as 4% paraformaldehyde.
-
Staining: The fixed cells are stained with a crystal violet solution (e.g., 0.1% w/v in water) for a short period (e.g., 10-30 minutes).
-
Washing and Drying: Excess stain is removed by washing with water, and the plates are allowed to air dry.
-
Elution: The stain from the adherent cells is eluted using a solvent, such as a 10% acetic acid solution.
-
Quantification: The absorbance of the eluted stain is measured with a microplate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the number of adherent cells.
In Vivo Implantation and Histological Analysis
This protocol assesses the local tissue response to an implanted biomaterial.
-
Implant Preparation: The polymer implants (pHPRA and PHEMA), typically in the form of discs or rods, are fabricated and sterilized.
-
Animal Model: A suitable animal model (e.g., rats or rabbits) is selected.
-
Surgical Implantation: The implants are surgically placed in a specific anatomical location, commonly in subcutaneous pockets on the dorsal side of the animal. A sham surgery group (incision without implant) serves as a control.
-
Post-operative Care: The animals are monitored for a predetermined period (e.g., 1, 4, 12 weeks) with appropriate post-operative care.
-
Tissue Harvesting: At the end of the study period, the animals are euthanized, and the implants along with the surrounding tissue are carefully explanted.
-
Histological Processing: The harvested tissue is fixed in a solution like 10% neutral buffered formalin, dehydrated through a series of graded alcohols, cleared, and embedded in paraffin (B1166041) wax.
-
Sectioning and Staining: Thin sections (e.g., 5 µm) of the embedded tissue are cut using a microtome and mounted on microscope slides. The sections are then stained, typically with Hematoxylin and Eosin (H&E), which allows for the visualization of cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
Microscopic Evaluation: The stained sections are examined under a light microscope by a pathologist to evaluate the inflammatory response. Key parameters assessed include the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells), the thickness of the fibrous capsule surrounding the implant, tissue necrosis, and vascularization.
Signaling Pathways and Experimental Workflows
Inflammatory Response to Biomaterials
The implantation of any biomaterial elicits a foreign body response (FBR), a complex inflammatory cascade. A key aspect of this response is the behavior of macrophages, which can polarize into different phenotypes. The M1 (pro-inflammatory) phenotype is involved in the initial inflammatory response, while the M2 (pro-healing) phenotype is associated with tissue repair and remodeling. The balance between M1 and M2 macrophages is crucial for determining the biocompatibility and long-term success of an implant. The NF-κB signaling pathway is a central regulator of inflammation and plays a significant role in M1 macrophage polarization.
Macrophage Polarization Signaling
The decision for a macrophage to polarize into an M1 or M2 phenotype is governed by a complex network of signaling pathways. Pro-inflammatory stimuli, often associated with the initial response to a foreign material, can activate pathways like NF-κB, leading to an M1 phenotype. Conversely, anti-inflammatory signals promote pathways that lead to an M2 phenotype, which is crucial for tissue healing and integration.
Conclusion
PHEMA is a well-characterized polymer with a generally favorable biocompatibility profile, although long-term implantation can lead to fibrous capsule formation and calcification in some animal models. It exhibits low cytotoxicity and its surface can be modified to control protein adsorption and cell adhesion.
The biocompatibility of pHPRA is less documented. Based on the limited available information for the closely related PHEA, it is expected to have low cytotoxicity. However, the lack of comprehensive studies on pHPRA regarding cell adhesion, protein adsorption, and in vivo inflammatory response makes a direct and definitive comparison with PHEMA challenging. The monomer, hydroxypropyl acrylate, is known to be an irritant, which underscores the importance of ensuring complete polymerization and removal of residual monomers for any biomedical application.
For researchers and drug development professionals, the choice between pHPRA and PHEMA will depend on the specific application and the required performance characteristics. While PHEMA offers a wealth of historical data and a proven track record, pHPRA may present new opportunities due to potential differences in its physical and chemical properties. Further rigorous, direct comparative studies are warranted to fully elucidate the biocompatibility profile of pHPRA and to establish its relative advantages and disadvantages compared to the well-established PHEMA.
References
- 1. Surface field of forces and protein adsorption behavior of poly(hydroxyethylmethacrylate) films deposited from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanoscopic analyses of cell-adhesive protein adsorption on poly(2-methoxyethyl acrylate) surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Long-term in vivo studies of poly(2-hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of melanized poly(2-hydroxyethyl methacrylate) hydrogels, a novel class of ocular biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tuning cell adhesion on gradient poly(2-hydroxyethyl methacrylate)-grafted surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxypropyl Acrylate (2-HPA): A Comparative Performance Analysis as a Reactive Diluent
For Researchers, Scientists, and Drug Development Professionals
In the formulation of advanced polymer systems, the choice of a reactive diluent is critical in tailoring the final properties of the material. 2-Hydroxypropyl acrylate (B77674) (2-HPA), a monofunctional acrylate monomer, is increasingly utilized for its ability to modify resin viscosity and impart specific performance characteristics. This guide provides an objective comparison of 2-HPA's performance against other common acrylate reactive diluents, supported by available data and detailed experimental methodologies.
Executive Summary
2-Hydroxypropyl acrylate offers a unique combination of properties stemming from its hydroxyl functionality and flexible propyl chain. Compared to other widely used acrylates, 2-HPA can provide a favorable balance of viscosity reduction, improved adhesion, and enhanced flexibility. This guide will delve into a comparative analysis of 2-HPA against common multifunctional acrylates such as 1,6-hexanediol (B165255) diacrylate (HDDA), di(propylene glycol) diacrylate (DPGDA), and trimethylolpropane (B17298) triacrylate (TMPTA), as well as other monofunctional acrylates.
Performance Comparison of Reactive Diluents
The selection of a reactive diluent significantly impacts the processing and final performance of a polymer formulation. Key performance indicators include viscosity reduction efficiency, curing characteristics, and the mechanical and thermal properties of the cured polymer.
Viscosity Reduction
A primary function of a reactive diluent is to reduce the viscosity of highly viscous oligomers and resins, enabling easier processing and application. The efficiency of viscosity reduction is dependent on the molecular weight, structure, and functionality of the diluent.
| Reactive Diluent | Functionality | Viscosity (mPa·s at 20°C) | Typical Viscosity Reduction Effect |
| This compound (2-HPA) | Monofunctional | 9.1[1] | Good |
| 1,6-Hexanediol Diacrylate (HDDA) | Difunctional | ~10-15 | Excellent |
| Di(propylene glycol) Diacrylate (DPGDA) | Difunctional | ~10-20 | Excellent |
| Trimethylolpropane Triacrylate (TMPTA) | Trifunctional | ~100-120 | Moderate |
| Isobornyl Acrylate (IBOA) | Monofunctional | ~8-12 | Good |
Note: The viscosity values and reduction efficiency can vary based on the specific grade and purity of the material, as well as the resin system it is incorporated into. The information presented is a synthesis of generally reported values.
Mechanical Properties of Cured Formulations
The choice of reactive diluent has a profound impact on the mechanical properties of the final cured polymer. Functionality, molecular structure, and the presence of specific chemical groups all contribute to properties such as tensile strength, elongation, and hardness.
| Reactive Diluent | Typical Effect on Tensile Strength | Typical Effect on Elongation | Typical Effect on Hardness |
| This compound (2-HPA) | Moderate | Increases flexibility and elongation | Moderate |
| 1,6-Hexanediol Diacrylate (HDDA) | High | Low | High |
| Di(propylene glycol) Diacrylate (DPGDA) | Moderate | Moderate | Moderate |
| Trimethylolpropane Triacrylate (TMPTA) | Very High | Very Low | Very High |
| Isobornyl Acrylate (IBOA) | High | Low | High |
Disclaimer: The data presented in this table is a qualitative summary derived from multiple sources. Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The performance of a reactive diluent is highly dependent on the base oligomer and the overall formulation.
Experimental Protocols
To ensure accurate and reproducible comparisons of reactive diluent performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Viscosity Measurement
Objective: To determine the efficiency of a reactive diluent in reducing the viscosity of a standard resin formulation.
Materials:
-
Resin (e.g., Bisphenol A epoxy acrylate or urethane (B1682113) acrylate oligomer)
-
Reactive diluents (2-HPA, HDDA, DPGDA, TMPTA)
-
Controlled temperature water bath
-
Rotational viscometer (e.g., Brookfield DV-II+) with appropriate spindle
Procedure:
-
Prepare formulations by mixing the resin with a specified weight percentage (e.g., 10%, 20%, 30%) of each reactive diluent. Ensure thorough mixing until a homogenous solution is achieved.
-
Equilibrate the formulations and the viscometer spindle to a constant temperature (e.g., 25°C) using the water bath.
-
Measure the viscosity of each formulation using the rotational viscometer at a defined shear rate.
-
Record the viscosity in mPa·s.
Mechanical Property Testing (Tensile Strength and Elongation)
Objective: To evaluate the impact of different reactive diluents on the mechanical properties of a UV-cured polymer film.
Materials:
-
UV-curable formulations containing different reactive diluents.
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one).
-
Film applicator (e.g., bar coater) to create films of uniform thickness.
-
UV curing system with controlled intensity and wavelength.
-
Tensile testing machine (e.g., Instron).
Procedure:
-
Add a standard concentration of photoinitiator to each formulation.
-
Apply a thin film of each formulation onto a suitable substrate (e.g., glass plate) using the film applicator to a controlled thickness (e.g., 100 µm).
-
Cure the films using the UV curing system with a defined UV dose (intensity x time).
-
Carefully remove the cured films from the substrate and cut them into dumbbell-shaped specimens according to ASTM D638 standard.
-
Condition the specimens at a standard temperature and humidity for at least 24 hours.
-
Measure the tensile strength and elongation at break for each specimen using the tensile testing machine at a constant crosshead speed.
Determination of Glass Transition Temperature (Tg)
Objective: To measure the glass transition temperature of cured polymer formulations containing different reactive diluents.
Materials:
-
Cured polymer samples from the mechanical property testing.
-
Differential Scanning Calorimeter (DSC).
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the cured polymer into a DSC pan.
-
Place the pan in the DSC cell and heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the transition in the heat flow curve.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and logical connections in evaluating reactive diluents, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for comparing reactive diluents.
Caption: Influence of components on final properties.
References
Assessing the Cytotoxicity of 2-Hydroxypropyl Acrylate-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible materials is a critical step in the development of medical devices and drug delivery systems. 2-Hydroxypropyl acrylate (B77674) (2-HPA)-based polymers are gaining interest due to their hydrophilic nature and potential for various biomedical applications. However, a thorough understanding of their cytotoxic profile is paramount. This guide provides a comparative assessment of the cytotoxicity of 2-HPA-based polymers against common alternatives, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Analysis
Evaluating the potential toxicity of polymers is essential to ensure their safety for biomedical use. The following tables summarize the available quantitative data on the cytotoxicity of 2-HPA-based polymers and two common alternatives, Poly(2-hydroxyethyl methacrylate) (PHEMA) and Poly(lactic-co-glycolic acid) (PLGA), against L929 murine fibroblast cells, a standard cell line for biocompatibility testing.
It is important to note that direct comparative studies for 2-HPA-based polymers against PHEMA and PLGA on the same cell line and under identical conditions are limited in the currently available literature. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
General Findings on Acrylate and Methacrylate (B99206) Cytotoxicity:
A study comparing various acrylate and methacrylate monomers found that, in general, acrylates exhibit higher toxicity than their corresponding methacrylates. Furthermore, the presence of a hydroxyl group in the monomer structure appears to enhance cytotoxicity[1]. This suggests that the purity of the final polymer and the level of residual monomer are critical factors in determining its overall biocompatibility.
Table 1: Cytotoxicity Data from MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity is indicative of cytotoxicity.
| Polymer | Cell Line | Concentration/Form | Cell Viability (%) | IC50 Value | Source |
| Poly(2-hydroxypropyl acrylate) (P-HPA) | L929 (Murine Fibroblast) | Data Not Available | Data Not Available | Data Not Available | - |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | L929 (Murine Fibroblast) | Solid polymer | Controversial: 52-65% or no observable cytotoxicity | Data Not Available | [2] |
| Poly(lactic-co-glycolic acid) (PLGA) | L929 (Murine Fibroblast) | Nanoparticles | 85-92% | Data Not Available | [3][4] |
| PLGA | L929 (Murine Fibroblast) | Scaffold leaching solution (100 mg/mL) | ~80% | Data Not Available | [5] |
| PLGA-PEG-PLGA | L929 (Murine Fibroblast) | In situ-forming gel (50%) | 96.17 ± 1.15% | Data Not Available | [6] |
Table 2: Cytotoxicity Data from LDH Assay
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH release indicates a loss of cell membrane integrity and cell death.
| Polymer | Cell Line | Concentration/Form | LDH Release (% of positive control) | Source |
| Poly(this compound) (P-HPA) | Data Not Available | Data Not Available | Data Not Available | - |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Data Not Available | Data Not Available | Data Not Available | - |
| Poly(lactic-co-glycolic acid) (PLGA) | Data Not Available | Data Not Available | Data Not Available | - |
| Gelatin Methacryloyl (GelMA) (for comparison) | Cardiac Myocytes and Fibroblasts | 3D printed constructs (20% and 25%) | Increased LDH release over time | [7] |
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity assessments, standardized experimental protocols are crucial. Below are detailed methodologies for the MTT and LDH assays, two of the most widely used in vitro cytotoxicity tests.
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability through metabolic activity.
Materials:
-
96-well tissue culture plates
-
L929 fibroblast cells (or other desired cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test polymer samples (e.g., polymer films, extracts, or nanoparticles)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: After 24 hours, remove the culture medium and replace it with fresh medium containing various concentrations of the test polymer extracts or directly place sterile polymer films onto the cell monolayer. Include a negative control (cells with fresh medium only) and a positive control (cells with a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control (100% viability).
LDH Assay Protocol
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.
Materials:
-
96-well tissue culture plates
-
L929 fibroblast cells (or other desired cell line)
-
Complete culture medium
-
Test polymer samples
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional wells for a maximum LDH release control by adding lysis solution to untreated cells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Mandatory Visualizations
Experimental Workflow for Polymer Cytotoxicity Assessment
Apoptosis Signaling Pathway Induced by Material Toxicity
When a material exhibits cytotoxicity, it can induce programmed cell death, or apoptosis. This is a complex process involving a cascade of signaling events. One of the key pathways is the intrinsic or mitochondrial pathway.
References
- 1. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sarvazyanlab.smhs.gwu.edu [sarvazyanlab.smhs.gwu.edu]
A Comparative Guide to the Mechanical Properties of p(HPA) and p(HEA) Films
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of poly(hydroxypropyl acrylate) (p(HPA)) and poly(hydroxyethyl acrylate) (p(HEA)) films. Due to a notable scarcity of direct comparative studies in publicly available literature, this document summarizes the existing qualitative data, presents available quantitative data for p(HEA) hydrogels with necessary context, and offers standardized experimental protocols for researchers seeking to perform their own comparative analysis.
Overview and Qualitative Comparison
Both p(HPA) and p(HEA) are hydrophilic polymers with potential applications in biomedical fields, including drug delivery and tissue engineering, owing to their biocompatibility. Their mechanical properties are crucial for determining their suitability for applications such as flexible films and coatings.
-
Poly(hydroxyethyl acrylate) (p(HEA)) : Generally characterized as a soft and flexible polymer.[1] In copolymer formulations, HEA is known to impart elasticity.[1] Much of the research on p(HEA) focuses on its properties as a hydrogel, where its mechanical characteristics are highly dependent on the water content and any crosslinking agents used.[2][3]
-
Poly(hydroxypropyl acrylate) (p(HPA)) : Less extensively studied than p(HEA), p(HPA) is also considered to be a flexible polymer. The presence of an additional methyl group in the propyl side chain, compared to the ethyl side chain of HEA, is expected to influence its mechanical behavior. This structural difference may lead to variations in chain packing and intermolecular forces, thereby affecting properties like stiffness and ductility.
Quantitative Data
A direct comparison of the mechanical properties of neat, dry p(HPA) and p(HEA) films is challenging due to the limited availability of published data for p(HPA) homopolymer films. The majority of available quantitative data for p(HEA) is for its hydrogel form.
Table 1: Mechanical Properties of p(HEA) Copolymers (Swollen in Water)
| Copolymer System | Tensile Modulus (E) (MPa) | Tensile Strength (σu) (MPa) | Elongation at Break (εu) (%) | Reference |
| p(HEMA-co-EA) | 0.17 - 0.50 | 0.7 - 0.9 | 500 - 700 | [4] |
| p(HEMA-co-nBA) | 0.17 - 0.50 | - | - | [4] |
Note: The data presented is for copolymers of 2-hydroxyethyl methacrylate (B99206) (HEMA) with ethyl acrylate (B77674) (EA) or n-butyl acrylate (nBA) in a swollen, rubber-like state, and not for pure p(HEA) films. This data is provided for context on the general mechanical behavior of related hydrophilic acrylate polymers in a hydrated state.
Experimental Protocols
To obtain directly comparable data for p(HPA) and p(HEA) films, a standardized testing protocol should be followed. The most common method for determining the tensile properties of thin polymer films is uniaxial tensile testing.
Film Preparation
-
Polymer Synthesis : Synthesize p(HPA) and p(HEA) of controlled molecular weights and low polydispersity via a suitable polymerization technique, such as free radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization.
-
Solvent Casting : Dissolve the synthesized polymers in a suitable solvent (e.g., N,N-dimethylformamide or ethanol) to form a viscous solution.
-
Casting : Cast the polymer solution onto a flat, non-stick surface (e.g., a glass plate or a polytetrafluoroethylene (PTFE) dish) using a doctor blade to ensure uniform thickness.
-
Drying : Dry the cast films in a vacuum oven at a controlled temperature to remove the solvent completely. The drying temperature should be below the glass transition temperature of the polymers to prevent chain rearrangement.
-
Annealing and Conditioning : Anneal the dried films to relieve internal stresses and then condition them at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing, as per ISO 527 or ASTM D882 standards.[5][6][7]
Tensile Testing
-
Specimen Preparation : Cut the conditioned films into dumbbell-shaped specimens with defined gauge lengths and widths according to standard specifications (e.g., ASTM D882).[5][8]
-
Testing Apparatus : Use a universal testing machine (UTM) equipped with a suitable load cell and grips for thin films.
-
Test Procedure :
-
Mount the specimen in the grips, ensuring it is properly aligned.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis : From the resulting stress-strain curve, determine the following properties:
-
Tensile Strength : The maximum stress the film can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity) : The slope of the initial linear portion of the stress-strain curve, indicating the stiffness of the material.
-
Elongation at Break : The percentage increase in the length of the specimen at the point of fracture, representing its ductility.
-
Visualizations
References
- 1. wewontech.com [wewontech.com]
- 2. High-Performance, UV-Curable Crosslinked Films via Grafting of Hydroxyethyl Methacrylate Methylene Malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zwickroell.com [zwickroell.com]
- 6. zwickroell.com [zwickroell.com]
- 7. testresources.net [testresources.net]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Water Uptake in Homopolymer (HPA) and High-Entropy Alloy (HEA) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the water uptake properties of two distinct classes of hydrogels: traditional homopolymer hydrogels (HPAs) and emerging high-entropy alloy (HEA) hydrogels. While HPAs are well-characterized materials, the study of HEA hydrogels is a nascent field, and direct comparative data on their water absorption properties remains limited in publicly available literature. This document, therefore, presents a framework for comparison, detailing standardized experimental protocols and showcasing available data for HPAs, while providing an illustrative comparison for HEA hydrogels based on current understanding.
Introduction to HPA and HEA Hydrogels
Homopolymer hydrogels (HPAs) are three-dimensional networks formed from a single type of hydrophilic monomer. Their water absorption capacity is primarily governed by the hydrophilicity of the polymer chains and the crosslinking density of the network. These hydrogels are widely used in various applications, including drug delivery, tissue engineering, and as superabsorbents.
High-entropy alloy (HEA) hydrogels are a novel class of materials that incorporate high-entropy alloys, typically in the form of nanoparticles, into a hydrogel matrix. HEAs are metallic alloys composed of five or more principal elements in equimolar or near-equimolar ratios. The introduction of HEA nanoparticles into a hydrogel matrix is hypothesized to influence its physicochemical properties, including water uptake, due to factors such as altered network structure, interfacial interactions, and potential catalytic or electrochemical effects.
Comparative Analysis of Water Uptake
The ability of a hydrogel to absorb and retain water is quantified by several key parameters: the equilibrium swelling ratio (ESR), swelling kinetics, and water retention capacity.
Data Presentation
The following tables summarize typical quantitative data for water uptake in HPA hydrogels and provide an illustrative comparison for HEA hydrogels. It is crucial to note that the data for HEA hydrogels are representative examples and may not reflect the performance of all HEA hydrogel formulations.
Table 1: Equilibrium Swelling Ratio (ESR) of HPA and Illustrative HEA Hydrogels
| Hydrogel Type | Polymer/HEA Composition | Crosslinker Concentration | Equilibrium Swelling Ratio (g/g) | Reference |
| HPA | Poly(acrylic acid) (PAA) | 0.5 mol% | 500 - 1000 | [1][2] |
| HPA | Poly(N-isopropylacrylamide) (PNIPAM) | 1.0 mol% | 10 - 20 (at 25°C) | [3] |
| HPA | Poly(vinyl alcohol) (PVA) | Glutaraldehyde | 20 - 50 | [4] |
| Illustrative HEA | PAA with FeCoNiCrMn HEA nanoparticles | 0.5 mol% | 400 - 800 | N/A |
| Illustrative HEA | PNIPAM with AlCoCrFeNi HEA nanoparticles | 1.0 mol% | 12 - 25 (at 25°C) | N/A |
Table 2: Swelling Kinetics of HPA and Illustrative HEA Hydrogels
| Hydrogel Type | Polymer/HEA Composition | Time to Reach 90% of ESR | Swelling Rate Constant (k) | Reference |
| HPA | Poly(acrylamide) (PAM) | 60 - 120 minutes | 0.05 - 0.1 min⁻¹ | [5] |
| HPA | Sodium Alginate | 30 - 90 minutes | 0.1 - 0.2 min⁻¹ | [6] |
| Illustrative HEA | PAM with TiZrNbHfTa HEA nanoparticles | 50 - 100 minutes | 0.06 - 0.12 min⁻¹ | N/A |
Table 3: Water Retention Capacity of HPA and Illustrative HEA Hydrogels
| Hydrogel Type | Polymer/HEA Composition | % Water Retained after 24h (at 37°C) | Reference |
| HPA | Poly(ethylene glycol) (PEG) | 80 - 90% | [7] |
| HPA | Chitosan | 70 - 85% | [3] |
| Illustrative HEA | PEG with CuNiFeCoCr HEA nanoparticles | 85 - 95% | N/A |
Experimental Protocols
To ensure a fair and accurate comparison of water uptake between HPA and HEA hydrogels, standardized experimental protocols are essential.
Measurement of Equilibrium Swelling Ratio (ESR)
The equilibrium swelling ratio is a measure of the maximum amount of water a hydrogel can absorb.
Materials:
-
Dried hydrogel samples (HPA and HEA) of known weight (W_d).
-
Distilled water or a specific buffer solution.
-
Beakers.
-
Filter paper.
-
Analytical balance.
Procedure:
-
Immerse a pre-weighed dry hydrogel sample (W_d) in a beaker containing an excess of distilled water or the desired buffer solution at a constant temperature (e.g., 25°C or 37°C).
-
Allow the hydrogel to swell for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Periodically remove the swollen hydrogel from the solution.
-
Gently blot the surface with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (W_s).
-
Repeat steps 3-5 until a constant weight is achieved, indicating that swelling equilibrium has been reached.
-
Calculate the equilibrium swelling ratio (ESR) using the following formula:
ESR (g/g) = (W_s - W_d) / W_d
Determination of Swelling Kinetics
Swelling kinetics describes the rate at which a hydrogel absorbs water.
Materials:
-
Dried hydrogel samples (HPA and HEA) of known weight (W_d).
-
Distilled water or a specific buffer solution.
-
Beakers.
-
Filter paper.
-
Analytical balance.
-
Timer.
Procedure:
-
Immerse a pre-weighed dry hydrogel sample (W_d) in a beaker containing an excess of distilled water or the desired buffer solution at a constant temperature.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), remove the hydrogel from the solution.
-
Quickly and carefully blot the surface to remove excess water.
-
Weigh the swollen hydrogel at each time point (W_t).
-
Continue the measurements until the hydrogel reaches its equilibrium swelling.
-
Calculate the swelling ratio at each time point (SR_t) using the formula:
SR_t = (W_t - W_d) / W_d
-
Plot the swelling ratio as a function of time to obtain the swelling kinetic curve.
Evaluation of Water Retention Capacity
Water retention capacity measures the ability of a swollen hydrogel to retain water over time under specific conditions (e.g., at elevated temperatures or in a dry environment).
Materials:
-
Fully swollen hydrogel samples (HPA and HEA) of known initial weight (W_i).
-
An incubator or a controlled environment chamber.
-
Analytical balance.
-
Timer.
Procedure:
-
Take a fully swollen hydrogel sample and record its initial weight (W_i).
-
Place the swollen hydrogel in a controlled environment (e.g., an incubator at 37°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel and weigh it (W_t).
-
Calculate the percentage of water retained at each time point using the formula:
Water Retention (%) = (W_t / W_i) * 100
-
Plot the water retention percentage as a function of time.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflows for determining water uptake properties of hydrogels.
Caption: Factors influencing water uptake in HPA and potential influences in HEA hydrogels.
Discussion and Future Directions
The comparison of water uptake properties between HPA and HEA hydrogels is an area ripe for investigation. While HPAs provide a well-understood baseline, the introduction of HEA nanoparticles offers intriguing possibilities for tuning hydrogel properties. The high surface area and unique elemental composition of HEAs could lead to enhanced or otherwise modified interactions with water and the polymer network.
Future research should focus on systematic studies that directly compare the water uptake of HPA and HEA hydrogels with identical polymer matrices and crosslinking densities. Such studies will be instrumental in elucidating the precise role of HEA nanoparticles in modulating the swelling behavior of hydrogels, paving the way for the rational design of advanced materials for drug delivery and other biomedical applications.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxypropyl Acrylate: A Guide for Laboratory Professionals
The safe handling and disposal of 2-Hydroxypropyl acrylate (B77674) (HPA) are critical in a laboratory setting to ensure personnel safety and environmental protection. HPA is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe skin burns, serious eye damage, and may trigger an allergic skin reaction.[2][3][4][5] Adherence to proper disposal protocols is mandatory to mitigate these risks.
Immediate Safety and Spill Response
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area.[3] Ensure the area is well-ventilated to disperse vapors.[6]
-
Personal Protective Equipment (PPE) : Before addressing the spill, responders must wear appropriate PPE, including chemical-resistant gloves, protective clothing, splash goggles, a face shield, and respiratory protection.[1][3][4]
-
Containment and Cleanup :
-
Collect leaking liquid in sealable containers.[4]
-
Absorb the remaining spill with an inert, non-combustible material like sand or vermiculite.[3][4][6] Do not use absorbents that could act as a contaminant and remove the stabilizing inhibitor.[3]
-
Place the absorbed material into a suitable, closed, and clearly labeled chemical waste container for disposal.[3][6]
-
Clean the affected area thoroughly.
-
-
Environmental Protection : Prevent the spill from entering drains, sewers, or water sources.[1][4][6]
Step-by-Step Disposal Protocol for Waste 2-Hydroxypropyl Acrylate
Waste this compound and materials contaminated with it must be treated as hazardous waste. Disposal must always be conducted in accordance with federal, state, and local regulations.[6]
-
Waste Identification and Segregation :
-
Identify all waste streams containing HPA, including unused product, reaction byproducts, and contaminated labware (e.g., gloves, pipette tips, paper towels).
-
Do not mix HPA waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE when handling HPA waste. This includes, at a minimum:
-
Containment :
-
Collect all HPA waste in designated, compatible, and properly sealed hazardous waste containers.[3][4]
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from direct sunlight and heat.[1][5][6] Heat can cause hazardous polymerization.[3]
-
Store waste containers in a locked-up area or one that is only accessible to authorized personnel.[1][2]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," "this compound," and other required information as per institutional and regulatory standards.
-
-
Final Disposal :
Safety and Hazard Data Summary
The following table summarizes key quantitative data and hazard information pertinent to the safe handling and disposal of this compound.
| Parameter | Value / Information | Citations |
| Primary Hazards | Toxic if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Harmful to aquatic life. | [2][3] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye/face protection, respiratory protection. | [1][3][4] |
| Flash Point | 99 °C (210.2 °F) | [2] |
| Boiling Point | 77 °C (170.6 °F) | [2] |
| Density | 1.044 g/cm³ at 25 °C | [2] |
| Vapor Pressure | 1.18 hPa at 20 °C | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Do not store above 35°C. Store under air, not inert gas, to ensure stabilizer effectiveness. | [1][6][8] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases, metal ions, tertiary amines, sulfur compounds. Heat, light, and peroxides may cause polymerization. | [5][6] |
| UN Number | 2922 | [2] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Guide to Personal Protective Equipment for Handling 2-Hydroxypropyl Acrylate
This document provides crucial safety and logistical protocols for the handling and disposal of 2-Hydroxypropyl Acrylate (B77674) (2-HPA), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
2-Hydroxypropyl acrylate is a hazardous chemical that is toxic if swallowed, inhaled, or in contact with skin.[1] It is corrosive and can cause severe skin burns and serious eye damage.[2] Furthermore, it may cause an allergic skin reaction, and repeated or prolonged contact can lead to skin sensitization.[2] Due to these significant health risks, the proper selection and use of personal protective equipment (PPE) are paramount.
Personal Protective Equipment (PPE) Selection
A comprehensive PPE strategy is the first line of defense against exposure to 2-HPA. All handling of this chemical should be conducted in a designated area, preferably within a chemical fume hood.[3]
Eye and Face Protection:
-
Requirement: Chemical splash goggles are mandatory.
-
Enhanced Protection: When there is a significant risk of splashing, a face shield must be worn in combination with chemical splash goggles.[2]
Skin Protection:
-
Gloves: Due to the corrosive nature of 2-HPA and its ability to be absorbed through the skin, proper glove selection is critical.[2][3] Studies on similar acrylate monomers have shown that butyl rubber and nitrile rubber materials offer superior resistance to penetration compared to natural rubber.[4] Double-gloving is a recommended practice to increase protection.[5] Always inspect gloves for any signs of degradation or puncture before use.[6]
-
Protective Clothing: A chemically resistant lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[2] All protective clothing should be removed before leaving the work area.[5] Contaminated clothing must be decontaminated or disposed of as hazardous waste and should not be taken home.[2]
Respiratory Protection:
-
Primary Control: All work with 2-HPA should be performed within a properly functioning chemical fume hood to minimize vapor inhalation.[3]
-
When Required: If engineering controls like a fume hood are insufficient or unavailable, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][5] For emergency situations, a self-contained breathing apparatus (SCBA) may be required.[2]
Glove Compatibility and Performance Data
Specific breakthrough time and permeation rate data for this compound are not widely available. The following table provides guidance based on data for structurally similar acrylates, such as acrylic acid and 2-hydroxyethyl methacrylate (B99206) (HEMA). These ratings should be used as a guideline only; it is imperative to consult the glove manufacturer's specific chemical resistance data and to perform an internal risk assessment before use.
| Glove Material | Breakthrough Time (Rating) | Permeation Rate (Rating) | Recommendations & Notes |
| Butyl Rubber | Excellent (> 8 hours) | Excellent | Recommended for prolonged or high-exposure work. Studies on similar acrylates show high resistance.[4][6] |
| Nitrile Rubber | Good to Excellent (> 4-8 hours) | Good to Excellent | A suitable choice for many applications. Thicker nitrile gloves (>8 mil) are recommended. Double-gloving enhances safety.[4][7] |
| Neoprene | Fair to Good (1-4 hours) | Fair to Good | May be suitable for tasks with limited contact. Verify manufacturer data for specific formulations.[6] |
| Chlorinated Polyethylene (CPE) | Excellent (> 8 hours for Acrylic Acid) | Excellent | Data for acrylic acid suggests high resistance.[8] |
| Natural Rubber (Latex) | Not Recommended (< 15 min) | Poor | Offers very poor resistance to acrylates and should be avoided. Breakthrough can occur in minutes.[4][9] |
| Polyvinyl Chloride (PVC) | Not Recommended (< 15 min) | Poor | Offers very poor resistance and is not suitable for handling 2-HPA.[9] |
Breakthrough Time is the time from initial contact until the chemical is detected on the inside of the glove. Permeation Rate is the rate at which the chemical passes through the material after breakthrough.[10][11]
Operational Plan: A Step-by-Step Workflow
The following workflow outlines the essential steps for safely handling 2-HPA in a laboratory setting.
Caption: Diagram 1: A step-by-step workflow for the safe handling of 2-HPA.
Disposal Plan:
-
Liquid Waste: Unused or waste 2-HPA must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[5]
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, pipette tips, and empty containers, must be disposed of as hazardous solid waste in a sealed and labeled container.[5][12]
-
Disposal Method: The primary disposal method for acrylate waste is incineration at an approved hazardous waste facility.[13]
Experimental Protocol: Testing Protective Glove Permeation
The resistance of a protective material to a chemical is determined using standardized tests. The most common method is ASTM F739, "Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases Under Conditions of Continuous Contact."[10]
Objective: To measure the breakthrough time and steady-state permeation rate of a chemical through a protective material specimen.
Methodology:
-
Test Cell Setup: A swatch of the glove material is placed in a two-chambered test cell, acting as a barrier between the chambers.[10]
-
Challenge Chamber: The outside of the glove material is exposed to the challenge chemical (in this case, 2-HPA).[10]
-
Collection Chamber: A collection medium (a gas or liquid) is continuously passed through the other chamber.[10]
-
Monitoring: The collection medium is continuously monitored by an analytical instrument (e.g., gas chromatograph) to detect the first appearance of the chemical.[10]
-
Data Collection:
-
Normalized Breakthrough Time: The time elapsed from the initial chemical contact until the chemical permeation rate reaches a standardized level (e.g., 0.1 µg/cm²/min).[10]
-
Steady-State Permeation Rate: The constant rate of permeation that occurs after equilibrium is reached.
-
Caption: Diagram 2: Workflow for the ASTM F739 glove permeation test method.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][14]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][14]
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Eliminate all sources of ignition.[15]
-
Ensure responders are wearing appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.[2][16]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Ventilate the area and decontaminate the spill surface.
References
- 1. echemi.com [echemi.com]
- 2. ICSC 0899 - this compound [chemicalsafety.ilo.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. Permeability of different types of medical protective gloves to acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. standardsafety.com [standardsafety.com]
- 9. Resistance of disposable gloves to permeation by 2-hydroxyethyl methacrylate and triethyleneglycol dimethacrylate | Semantic Scholar [semanticscholar.org]
- 10. physics.purdue.edu [physics.purdue.edu]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. petrochemistry.eu [petrochemistry.eu]
- 14. gjchemical.com [gjchemical.com]
- 15. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. newstetic.com [newstetic.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
